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Bis(2,2,6,6-tetramethyl-4-piperidyl)amine Documentation Hub

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  • Product: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
  • CAS: 34887-26-8

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (BTMpa)

Executive Summary Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (BTMpa) is a highly sterically hindered secondary amine that serves as a critical structural motif in the development of Hindered Amine Light Stabilizers (HALS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (BTMpa) is a highly sterically hindered secondary amine that serves as a critical structural motif in the development of Hindered Amine Light Stabilizers (HALS) and complex pharmaceutical scaffolds. Synthesizing this molecule requires overcoming massive steric barriers. This technical guide provides an in-depth analysis of the reductive amination cascade required to produce BTMpa, detailing the thermodynamic controls, catalyst selection, and a self-validating experimental protocol designed for high-yield industrial and laboratory synthesis.

Retrosynthetic Analysis & Mechanistic Pathway

The most atom-economical and industrially viable route to BTMpa is the direct reductive amination of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine, TAA) with ammonia (NH₃) under catalytic hydrogenation conditions 1.

The reaction is not a simple one-step condensation; rather, it proceeds via a tandem reductive amination cascade:

  • Primary Amination: Ammonia condenses with the carbonyl group of the first equivalent of TAA to form an initial imine. This intermediate is rapidly hydrogenated to yield the primary amine, 4-amino-2,2,6,6-tetramethylpiperidine (triacetonediamine, TAD) [[2]]().

  • Secondary Amination (The Steric Bottleneck): The newly formed TAD acts as a nucleophile, attacking a second equivalent of TAA. Despite the extreme steric bulk imposed by the adjacent tetramethyl groups on both rings, the thermodynamic stability of the resulting ketimine drives the condensation forward. Subsequent catalytic hydrogenation of this bulky ketimine yields the target secondary amine, BTMpa 3.

MechanisticPathway TAA1 TAA (1st Eq.) TAD TAD (Primary Amine) TAA1->TAD + NH3, H2 Pt/C Catalyst NH3 Ammonia (NH3) NH3->TAD Ketimine Sterically Hindered Ketimine TAD->Ketimine Condensation (- H2O) TAA2 TAA (2nd Eq.) TAA2->Ketimine BTMpa BTMpa (Target Bis-Amine) Ketimine->BTMpa H2, Pt/C (Rate-Limiting)

Reaction cascade from TAA to BTMpa via TAD and ketimine intermediates.

Thermodynamic and Kinetic Control: The Stoichiometry Imperative

To selectively synthesize the bis-amine (BTMpa) rather than arresting the reaction at the primary amine (TAD), the stoichiometry of the reactants must be strictly manipulated.

Ammonia Starvation: Operating with a TAA to NH₃ molar ratio of approximately 1:0.4 to 1:0.5 is the most critical success factor 1. By intentionally limiting the ammonia concentration, the transiently formed TAD is forced to compete for the remaining unreacted TAA. If an excess or even a 1:1 ratio of ammonia were present, the high concentration of NH₃ would outcompete TAD, and the reaction would terminate at the primary amine.

Catalyst Selection & Process Parameters

The choice of hydrogenation catalyst and operational parameters dictates the chemoselectivity of the reduction. Platinum on Carbon (Pt/C) is the premier choice for this transformation. Platinum exhibits superior catalytic activity for the reduction of sterically hindered imines while preventing the hydrogenolysis (cleavage) of the newly formed C-N bonds—a common side reaction when using Palladium at elevated temperatures 4.

Quantitative Process Parameters
ParameterOptimal RangeMechanistic Rationale
TAA : NH₃ Molar Ratio 1 : 0.40 to 1 : 0.45Forces the intermediate primary amine (TAD) to react with excess TAA, driving the equilibrium toward the bis-amine 1.
Hydrogen Pressure 40 – 60 barHigh pressure is required to overcome massive steric hindrance during the final hydrogenation of the bulky ketimine [[4]]().
Temperature 70°C – 80°CBalances the activation energy needed for imine condensation against the risk of retro-amination or aldol side-reactions at >100°C.
Catalyst 5% Pt/C (50% wet)Platinum provides superior chemoselectivity for imine reduction without cleaving the C-N bonds.
Solvent Methanol or MeltMethanol solubilizes intermediates; solvent-free (melt) maximizes throughput and minimizes reactor volume.

Standardized Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of BTMpa using a high-pressure autoclave.

ExperimentalWorkflow Step1 1. Reactor Charging Load TAA, NH3 (0.45 eq), Pt/C, and solvent Step2 2. Inertion & Pressurization Purge with N2, pressurize H2 to 50 bar Step1->Step2 Step3 3. Thermal Activation Heat to 70-80°C, monitor H2 uptake (4-5 h) Step2->Step3 Step4 4. Catalyst Filtration Filter hot (70°C) to recover Pt/C catalyst Step3->Step4 Step5 5. Vacuum Distillation Remove volatiles, isolate pure BTMpa Step4->Step5

High-pressure autoclave workflow for the synthesis and isolation of BTMpa.

Step-by-Step Methodology
  • Reactor Preparation & Charging: Ensure a 2-liter high-pressure stainless steel autoclave is clean and dry. Charge 776.2 g (5.0 mol) of molten 2,2,6,6-tetramethyl-4-piperidone (TAA) at 40°C. Add 5.0 g of 5% Platinum on Carbon (Pt/C, containing 50% water) as the catalyst 4. Slowly introduce 38.3 g (2.25 mol) of anhydrous ammonia.

    • Causality Note: The substoichiometric ammonia (1:0.45 ratio) is the critical control parameter to ensure complete conversion to the bis-amine 1.

  • Inertion & Pressurization: Seal the autoclave and purge the headspace three times with nitrogen (10 bar) to displace oxygen, preventing catalyst poisoning and oxidative side reactions. Pressurize the reactor with high-purity hydrogen gas to an initial pressure of 50 bar [[4]]().

  • Thermal Activation & Reaction Monitoring: Initiate vigorous mechanical stirring and heat the reaction mixture to 70–80°C. Monitor the pressure drop associated with hydrogen consumption. Maintain the pressure at 50 bar by continuously feeding hydrogen.

    • Self-Validation: The reaction is deemed complete when hydrogen absorption ceases entirely, which typically occurs after 4 to 5 hours 4. This physical metric guarantees the full reduction of the sterically hindered ketimine.

  • Catalyst Recovery: Cool the reactor to 60–70°C. Vent the residual hydrogen safely. Dilute the mixture with 400 mL of water or methanol to reduce viscosity, and filter the mixture under a mild nitrogen pressure (2-3 bar) to remove the Pt/C catalyst.

    • Causality Note: Filtering hot prevents the highly crystalline BTMpa from precipitating out of solution and trapping the precious metal catalyst.

  • Isolation & Purification: Transfer the filtrate to a vacuum distillation apparatus. Distill off the water and any unreacted light ends (such as trace TAD) at 40 mbar. Isolate the pure Bis(2,2,6,6-tetramethyl-4-piperidyl)amine via vacuum distillation or by recrystallization from a suitable hydrocarbon solvent (e.g., n-hexane) to yield the final product in >90% purity.

References

  • Process for the preparation of bis(2,2,6,6-tetramethyl-4-piperidyl)amine (US Patent 4,923,992).
  • Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines (EP0302020A2).
  • Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine (EP0838456A1).
  • 2,2,6,6-tetramethylpiperidin-1-amine | Reductive Amination P

Sources

Exploratory

An In-depth Technical Guide to the Photostabilization Mechanism of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)

Abstract Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), commercially known as Tinuvin® 770, is a low molecular weight hindered amine light stabilizer (HALS) integral to the protection of polymeric materials again...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), commercially known as Tinuvin® 770, is a low molecular weight hindered amine light stabilizer (HALS) integral to the protection of polymeric materials against photodegradation. This guide provides an in-depth exploration of the chemical and physical mechanisms that underpin the photostabilizing activity of BTMPS. We will delve into the intricacies of its operation, which is primarily based on the regenerative radical-scavenging Denisov Cycle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the photochemistry of BTMPS, alongside validated experimental protocols for the characterization of its stabilizing efficacy.

Introduction: The Imperative of Photostabilization and the Role of BTMPS

The exposure of polymeric materials to ultraviolet (UV) radiation initiates a cascade of chemical reactions that lead to the degradation of the material's structural and aesthetic properties. This photooxidative degradation involves the formation of highly reactive free radicals, which propagate chain reactions, resulting in bond scission, cross-linking, and the formation of chromophoric groups that cause yellowing and embrittlement.

To counteract these effects, UV stabilizers are incorporated into polymer matrices. BTMPS is a prominent member of the HALS class of stabilizers, which are highly efficient at protecting a wide range of polymers.[1][2] Unlike UV absorbers that function by absorbing UV radiation, HALS do not absorb UV light but instead inhibit the degradation of the polymer by scavenging the free radicals formed during photo-oxidation.[3][4] The molecular structure of BTMPS, a diester of sebacic acid and 4-hydroxy-2,2,6,6-tetramethylpiperidine, is central to its function.

BTMPS Chemical Structure:

  • Chemical Name: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate[5]

  • CAS Number: 52829-07-9[5][6]

  • Molecular Formula: C₂₈H₅₂N₂O₄[5]

  • Molecular Weight: 480.7 g/mol [5][6]

The sterically hindered amine moieties are the active sites responsible for the radical scavenging activity of BTMPS.

The Core Mechanism: The Denisov Cycle

The remarkable photostabilizing efficiency of BTMPS is attributed to a regenerative cyclic process known as the Denisov Cycle.[3][7][8] This mechanism allows a single molecule of BTMPS to neutralize multiple radical species, providing long-term protection to the polymer. The cycle can be broken down into several key steps:

  • Activation to Nitroxyl Radical: The secondary amine of the piperidyl group in BTMPS is oxidized to a stable nitroxyl radical (>N-O•). This activation can be initiated by various species present during photo-oxidation, such as peroxy radicals.[5][9]

  • Radical Scavenging: The active nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are the primary propagators of polymer degradation.

    • Trapping of Alkyl Radicals: The nitroxyl radical reacts with a polymer alkyl radical to form an amino ether (>N-O-P).[3]

    • Reaction with Peroxy Radicals: The amino ether can then react with a polymer peroxy radical, regenerating the nitroxyl radical and forming a stable, non-radical polymer hydroperoxide.[9]

  • Regeneration of the Active Stabilizer: Through a series of reactions involving hydroperoxides and other radical species, the nitroxyl radical and the parent amine are continuously regenerated, allowing the cycle to repeat.[7][8] This regenerative nature is the key to the high efficiency and longevity of HALS like BTMPS.

The following diagram illustrates the core steps of the Denisov Cycle for BTMPS.

Denisov_Cycle BTMPS BTMPS (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) BTMPS->Nitroxyl Oxidation AminoEther Amino Ether (>N-O-P) Nitroxyl->AminoEther Traps Polymer Alkyl Radical (P•) AminoEther->Nitroxyl Reacts with Polymer Peroxy Radical (POO•) Regeneration Regeneration Products AminoEther->Regeneration Further Reactions Regeneration->BTMPS Cycle Completion

Caption: The Denisov Cycle for BTMPS photostabilization.

Experimental Validation of the Photostabilization Mechanism

The elucidation and validation of the BTMPS photostabilization mechanism rely on a suite of advanced analytical techniques. The primary goals of these experiments are to detect the key intermediates of the Denisov Cycle, particularly the nitroxyl radical, and to quantify the reduction in polymer degradation in the presence of BTMPS.

Electron Spin Resonance (ESR) Spectroscopy: The Direct Detection of Nitroxyl Radicals

ESR, also known as Electron Paramagnetic Resonance (EPR), is the most direct method for detecting and characterizing paramagnetic species, such as the nitroxyl radicals that are central to the HALS mechanism.[10][11]

Experimental Protocol: ESR Analysis of BTMPS in a Polymer Matrix

  • Sample Preparation:

    • Prepare a polymer film (e.g., polypropylene) containing a known concentration of BTMPS (e.g., 0.1-0.5 wt%). This can be achieved by melt-blending or solvent casting.

    • Prepare a control polymer film without BTMPS.

    • Cut the films into small, uniform strips suitable for insertion into an ESR sample tube.

  • UV Irradiation:

    • Expose the polymer strips to a controlled source of UV radiation to initiate photodegradation and the formation of nitroxyl radicals. The exposure time will depend on the polymer and the intensity of the UV source.

  • ESR Measurement:

    • Place the irradiated polymer strip into a quartz ESR tube and position it within the cavity of the ESR spectrometer.

    • Record the ESR spectrum at room temperature. The spectrum of the nitroxyl radical is typically a characteristic triplet, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[10]

  • Data Analysis:

    • The intensity of the ESR signal is proportional to the concentration of the nitroxyl radicals. By monitoring the signal intensity over time, the kinetics of nitroxyl radical formation and decay can be studied.[12]

    • The g-value and hyperfine coupling constant of the observed spectrum can confirm the identity of the nitroxyl radical.[10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Analysis of BTMPS and its Degradation Products

HPLC-MS is a powerful technique for the separation, identification, and quantification of BTMPS and its various transformation products within the polymer matrix.[3][5]

Experimental Protocol: HPLC-MS Analysis of BTMPS

  • Extraction:

    • Extract the BTMPS and its degradation products from the polymer film using a suitable solvent (e.g., methanol or a solvent mixture).[3] Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed for efficient extraction.[4]

  • Chromatographic Separation:

    • Inject the extract into a reverse-phase HPLC system equipped with a C18 column.

    • Employ a gradient elution program with a mobile phase consisting of, for example, water and acetonitrile with a suitable modifier to achieve good separation.[9]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecules of BTMPS and its products.

    • Acquire full scan mass spectra to identify the molecular weights of the eluted compounds.

    • Perform tandem mass spectrometry (MS/MS) to obtain structural information for the identification of unknown degradation products.[3]

UV-Visible (UV-Vis) Spectroscopy: Monitoring Polymer Degradation

UV-Vis spectroscopy is a widely used technique to indirectly assess the effectiveness of BTMPS by monitoring the degradation of the polymer. The formation of chromophoric groups, such as carbonyls, during photo-oxidation leads to an increase in UV absorbance.[13]

Experimental Protocol: UV-Vis Spectroscopic Monitoring of Polymer Degradation

  • Sample Preparation:

    • Prepare thin polymer films with and without BTMPS.

  • Accelerated Weathering:

    • Expose the films to accelerated weathering conditions (UV radiation, heat, and humidity) in a weathering chamber.

  • UV-Vis Measurement:

    • At regular intervals, remove the films from the weathering chamber and record their UV-Vis absorption spectra.

    • The formation of carbonyl groups is often monitored by the increase in absorbance around a specific wavelength (e.g., in the 270 nm region for some polymers).[14]

  • Data Analysis:

    • Plot the change in absorbance at the characteristic wavelength as a function of exposure time.

    • A slower rate of increase in absorbance for the film containing BTMPS compared to the control film indicates effective photostabilization.

The following diagram outlines the general workflow for evaluating the photostabilization efficacy of BTMPS.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare Polymer Films (+/- BTMPS) Exposure Accelerated UV Weathering Prep->Exposure ESR ESR Spectroscopy (Nitroxyl Radical Detection) Exposure->ESR HPLC HPLC-MS (BTMPS & Degradation Products) Exposure->HPLC UVVis UV-Vis Spectroscopy (Polymer Degradation) Exposure->UVVis

Caption: Experimental workflow for BTMPS photostabilization analysis.

Quantitative Assessment of Photostabilization Efficiency

The performance of BTMPS as a photostabilizer can be quantified using several metrics derived from the experimental data.

ParameterDescriptionTypical Value/TrendExperimental Technique
Induction Period The time before a rapid increase in polymer degradation is observed.Significantly longer with BTMPSUV-Vis Spectroscopy
Rate of Carbonyl Growth The rate of increase in the carbonyl absorbance peak during UV exposure.Substantially lower with BTMPSUV-Vis Spectroscopy
Nitroxyl Radical Concentration The steady-state concentration of the active nitroxyl radical during UV exposure.A detectable and stable concentration indicates an active Denisov CycleESR Spectroscopy
BTMPS Consumption Rate The rate at which the parent BTMPS molecule is consumed over time.A slow consumption rate indicates high regenerative efficiencyHPLC-MS

Conclusion

The photostabilization mechanism of BTMPS is a complex, yet highly efficient, regenerative cycle of radical scavenging. As a hindered amine light stabilizer, its ability to be activated to a stable nitroxyl radical and subsequently trap polymer-degrading radicals, all while being regenerated, provides long-lasting protection to a wide array of polymeric materials. The experimental validation of this mechanism through techniques such as ESR, HPLC-MS, and UV-Vis spectroscopy is crucial for understanding and optimizing its performance in various applications. This guide provides a foundational understanding of the core principles and practical methodologies for the scientific investigation of BTMPS as a photostabilizer.

References

  • Beissmann, S., et al. (2014). Elucidation of the stabilization mechanism of HALS and thiosynergists by HPLC-MS.
  • Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 BTMPS.
  • BASF. (2025). Tinuvin® 770 DF.
  • Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(11), 4573-4583.
  • Sustainability Directory. (2026). What Is the Chemical Mechanism of Hindered Amine Light Stabilizers in Recycled Polyolefins?.
  • Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism.
  • Wellt Chemicals. (2024). Understanding the Mechanism of the Denisov Cycle.
  • Wikipedia. Hindered amine light stabilizers.
  • ChemBK. (2024). Tinuvin770.
  • R&D Chemicals. Tinuvin 770.
  • Thermo Fisher Scientific. Quantitation of Hindered Amine Light Stabilizers (HALS)
  • Al-Malaika, S., & Suhartono, H. (2005). The role of nitroxyl radicals in the thermal stabilisation of polymers. Part 1: In melt stabilisation of polypropylene.
  • An-naka, M., et al. (2002). Kinetic study on ESR signal decay of nitroxyl radicals, potent redox probes for in vivo ESR spectroscopy, caused by reactive oxygen species. Free Radical Biology and Medicine, 33(10), 1435-1443.
  • Kumara Dhas, M., et al. (2014). Electron Spin Resonance Spectroscopy Studies on Reduction Process of Nitroxyl Radicals used in Molecular Imaging. Science Publishing Group.
  • Sotonyi, P., et al. (2004). Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic.
  • Sotonyi, P., et al. (2004). Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model. Toxicological Sciences, 78(2), 368-374.
  • ResearchGate. The experimental and theoretical ESR-spectra of the nitroxyl radical TEMPO of the PHB-sample.
  • arXiv. Quantitative analysis of the effectiveness of mid-anneal measurement in quantum annealing.
  • European Science. (2016). The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene.
  • IntechOpen. (2012). ESR Spectroscopy of Nitroxides: Kinetics and Dynamics of Exchange Reactins.
  • PubMed. (2004).
  • Wellt Chemicals. Tinuvin 770.
  • ResearchGate. (a) The ESR spectrum of nitroxyl radical (I)
  • SpecialChem. (2025).
  • HAL: A Framework for the Automated Analysis and Design of High-Performance Algorithms.
  • Atlas Material Testing Technology.
  • Scribd. (2023). Polymer Analysis by UV.
  • Journals of the University of Babylon. (2021).
  • Cytiva. (2010). Column efficiency testing.

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Foundational

Spectral Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, a complex hindered amine light stabilizer (HALS). As a molecule with significant industrial...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectral data for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, a complex hindered amine light stabilizer (HALS). As a molecule with significant industrial applications, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development and polymer chemistry. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and spectral data from closely related analogs to provide a comprehensive analytical framework.

Molecular Structure and its Spectroscopic Implications

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is characterized by two sterically hindered piperidyl rings linked by a secondary amine. This unique structure, with its high degree of symmetry and specific functional groups, gives rise to a distinct spectroscopic fingerprint. The presence of tertiary butyl-like methyl groups, methylene groups within the piperidine ring, a methine proton at the C4 position, and a secondary amine proton are all key features that we expect to elucidate through NMR, IR, and MS analysis.

Figure 1: Molecular Structure of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
0.9 - 1.2Singlet24H-CH₃ (C2, C6 methyls)These four equivalent methyl groups on each ring are geminal and adjacent to a quaternary carbon, resulting in a single, intense peak. The chemical shift is in the typical aliphatic region.
1.3 - 1.6Multiplet8H-CH₂- (C3, C5 methylenes)The methylene protons on the piperidine rings are diastereotopic and will likely appear as a complex multiplet due to coupling with the C4 proton.
2.5 - 2.8Multiplet2H-CH- (C4 methine)This proton is coupled to the adjacent methylene protons and the linking amine proton, leading to a complex multiplet.
1.0 - 2.0 (broad)Singlet (broad)1H-NH- (linking amine)The secondary amine proton often appears as a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
0.8 - 1.5 (broad)Singlet (broad)2H-NH- (piperidyl amine)Similar to the linking amine, the protons on the piperidine nitrogens are expected to be broad and their position variable.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~30-35-CH₃The methyl carbons are in a typical aliphatic region.
~50-55-C(CH₃)₂The quaternary carbons at C2 and C6 will be downfield due to the four attached carbons.
~45-50-CH₂-The methylene carbons of the piperidine ring.
~55-60-CH-The methine carbon at C4, shifted downfield by the attached nitrogen.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

  • Processing: Similar to ¹H NMR processing, with referencing to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Rationale
3300 - 3500 (broad)N-H stretchSecondary Amine (-NH-)The N-H stretching vibration of the secondary amine linking the two piperidyl rings is expected in this region. The broadening is due to hydrogen bonding. A similar peak is expected for the piperidyl N-H.[1]
2850 - 3000C-H stretchAliphatic (CH₃, CH₂, CH)These are the characteristic stretching vibrations for the various C-H bonds in the molecule.[1]
1450 - 1470C-H bendMethylene (-CH₂-) scissoringThe bending vibration of the methylene groups in the piperidine rings.
1365 - 1385C-H bendGem-dimethyl (isopropyl split)The characteristic bending vibration for the gem-dimethyl groups will likely show a split peak.[1]
1000 - 1250C-N stretchAmineThe stretching vibration of the C-N bonds.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (C₁₈H₃₇N₃) is 295.51 g/mol .[2] We would expect to see a molecular ion peak at m/z 295.

  • Key Fragmentation Pathways: The fragmentation of this molecule will likely be driven by the cleavage of the C-C and C-N bonds.

G M [M]⁺˙ m/z 295 F1 [M-CH₃]⁺ m/z 280 M->F1 - •CH₃ F2 [C₉H₁₉N₂]⁺ m/z 155 M->F2 α-cleavage F3 [C₉H₁₈N]⁺ m/z 140 F2->F3 - •NH₂ F4 [C₅H₁₂N]⁺ m/z 86 F3->F4 Ring Cleavage

Figure 2: Predicted Fragmentation Pathway of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine.

Table of Predicted Fragments:

m/z Proposed Fragment Loss Rationale
295[C₁₈H₃₇N₃]⁺-Molecular Ion
280[C₁₇H₃₄N₃]⁺•CH₃Loss of a methyl radical from one of the gem-dimethyl groups is a common initial fragmentation step for such structures.
155[C₉H₁₉N₂]⁺C₉H₁₈NAlpha-cleavage at the C4-N bond, resulting in the formation of a stable iminium ion of one of the piperidyl rings.
140[C₉H₁₈N]⁺C₉H₁₉N₂Cleavage of the bond between the two rings.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectral data for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed framework for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer a starting point for researchers to obtain and analyze their own data. A thorough, multi-technique spectroscopic analysis is essential for the unambiguous identification and characterization of this important industrial chemical.

References

  • MDPI. (2001). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Retrieved from [Link]

Sources

Exploratory

Comprehensive Health, Safety, and Pharmacological Profiling of Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate (BTMPS)

Executive Summary & Contextual Paradigm Historically utilized as a Hindered Amine Light Stabilizer (HALS) under trade names such as Tinuvin 770, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is engineered to prev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Paradigm

Historically utilized as a Hindered Amine Light Stabilizer (HALS) under trade names such as Tinuvin 770, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is engineered to prevent UV-induced oxidative degradation in polymers[1]. However, its identity has recently shifted from a high-volume industrial chemical to a compound of acute toxicological interest. In 2024, BTMPS was identified as an active adulterant in illicit fentanyl supplies across the United States (2)[2]. For researchers and drug development professionals, this dual identity necessitates a rigorous, mechanistic re-evaluation of its health data, analytical detection methodologies, and laboratory safety protocols.

Physicochemical Properties & Quantitative Toxicity Data

BTMPS (CAS: 52829-07-9) is an amphiphilic molecule. Its lipophilic sebacate core and hydrophilic piperidinyl extremities dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Upon systemic exposure, it is rapidly absorbed across mucosal membranes and undergoes phase I hydrolysis, generating 2,2,6,6-tetramethylpiperidin-4-ol (HTMP) and decanedioic acid as its primary metabolites (3)[3].

The following table synthesizes the critical acute toxicity thresholds that define its hazard classifications:

Table 1: Acute Toxicity and Ecological Hazard Metrics

MetricValueSpecies / EnvironmentHazard Implication
Oral LD50 3,700 mg/kg bwRatModerate oral toxicity; ingestion causes diuresis, diarrhea, and salivation[3][4].
Inhalation LC50 500 mg/m³ (0.5 mg/L)Rat (4-hour exposure)Fatal if inhaled (GHS H330) ; induces dyspnea, tremors, and severe sedation[3][5].
Dermal LD50 > 3,170 mg/kg bwRatLow systemic dermal toxicity, though direct contact causes serious eye damage (GHS H318) [4][5].
Aquatic Acute 0.004 mg/LFreshwaterVery toxic to aquatic life (GHS H400/H410)[6].
Aquatic Acute 0.00038 mg/LMarine WaterExtreme marine toxicity requiring strict environmental isolation and disposal protocols[6].

Mechanistic Toxicology & Pharmacodynamics

The systemic toxicity of BTMPS is driven by its profound off-target pharmacological effects. As an adulterant, its danger lies in its ability to precipitate severe hemodynamic and neurological crises via dual-receptor blockade (1)[1].

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: BTMPS functions as a use-dependent inhibitor of nAChRs. This blockade disrupts normal cholinergic signaling at the neuromuscular junction and autonomic ganglia, leading to neurological manifestations such as trismus (lockjaw), tremors, and profound sedation[1][3].

  • L-Type Calcium Channel Blockade: By obstructing L-type voltage-gated calcium channels, BTMPS prevents the intracellular calcium influx necessary for excitation-contraction coupling in cardiac and vascular smooth muscle. This mechanism directly causes the dose-dependent hemodynamic alterations—specifically severe hypotension and bradycardia—observed during systemic exposure[1].

ToxicityPathway BTMPS BTMPS Exposure nAChR nAChR Inhibition BTMPS->nAChR Antagonizes CaChannel L-Type Ca2+ Blockade BTMPS->CaChannel Blocks Neuro Neurological Symptoms (Tremor, Sedation) nAChR->Neuro Cholinergic Disruption Cardio Hemodynamic Shift (Hypotension) CaChannel->Cardio Reduced Ca2+ Influx

Pharmacological mechanisms of BTMPS toxicity via receptor blockade.

Validated Analytical Methodology (HPLC-MS/MS)

The detection of BTMPS in complex matrices (e.g., polymer leachables or forensic drug samples) requires high-sensitivity techniques (). The following HPLC-MS/MS protocol is designed as a self-validating system, ensuring that matrix effects and carryover are systematically controlled.

Step-by-Step Analytical Protocol:

  • Sample Preparation & Internal Standard (IS) Spiking:

    • Action: Extract the sample using a methanol/water (80:20 v/v) mixture and spike with a deuterated internal standard (e.g., BTMPS-d16).

    • Causality & Validation: The amphiphilic nature of BTMPS necessitates an organic-rich solvent for complete recovery. The deuterated IS validates the extraction efficiency and corrects for ion suppression during MS analysis, ensuring quantitative trustworthiness.

  • Chromatographic Separation (HPLC):

    • Action: Inject 5 µL onto a C18 reversed-phase column using a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality & Validation: The hydrophobic sebacate chain of BTMPS interacts strongly with the C18 stationary phase, allowing for distinct retention. Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak and preventing the peak tailing typically caused by secondary amine interactions with residual column silanols.

  • Mass Spectrometry Detection (ESI+ MRM):

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion at m/z 481.4 ([M+H]+).

    • Causality & Validation: The two sterically hindered secondary amines in BTMPS are readily protonated in acidic conditions, making ESI+ the optimal ionization technique. Using Multiple Reaction Monitoring (MRM) to isolate specific fragment ions provides a self-validating confirmation of the analyte's identity against background noise.

AnalyticalWorkflow Sample Sample Prep (Extraction) HPLC HPLC Separation (C18 Column) Sample->HPLC Ionization ESI+ Ionization (m/z 481) HPLC->Ionization MSMS MS/MS Detection (MRM Mode) Ionization->MSMS

Step-by-step analytical workflow for BTMPS detection using HPLC-MS/MS.

Laboratory Safety, Handling, & Emergency Protocols

Due to its classification as a Category 1 Eye Irritant (H318) and its extreme inhalation toxicity (H330), handling BTMPS powder requires rigorous engineering controls and strict adherence to safety protocols (5)[5].

Step-by-Step Handling and Spill Response Protocol:

  • Primary Containment (Engineering Controls):

    • Action: All weighing and manipulation of dry BTMPS powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated, high-flow chemical fume hood.

    • Causality: The inhalation LC50 of 500 mg/m³ indicates that even minor aerosolization of the dust can be fatal[5][7]. Negative pressure environments prevent aerosol escape into the general laboratory space.

  • Personal Protective Equipment (PPE):

    • Action: Operators must wear chemical-impermeable nitrile gloves, tightly fitting safety goggles (EN 166/NIOSH approved), and an N95/P100 particulate respirator (4)[4].

    • Causality: BTMPS causes irreversible eye damage upon contact. Standard safety glasses are insufficient; full-seal goggles are required to prevent micro-dust infiltration[8][9].

  • Spill Remediation (Self-Validating Decontamination):

    • Action: In the event of a powder spill, do NOT sweep dry powder. Mist the area lightly with a 70% isopropanol solution to suppress dust, then absorb with inert material (e.g., sand or vermiculite). Dispose of as hazardous chemical waste[6][9].

    • Causality: Dry sweeping generates airborne particulates, immediately violating the inhalation safety threshold. Wetting the powder neutralizes the aerosolization risk and ensures safe mechanical removal.

References

  • Opioid Data Lab - Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) URL:[Link]

  • Henkel - Safety Data Sheet: Pattex 100% Repair Gel URL: [Link]

  • OECD - SUMMARY CONCLUSIONS OF THE SIAR: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate URL:[Link]

  • Wikipedia - Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate URL:[Link]

  • NCATS Inxight Drugs - BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating Hindered Amine Light Stabilizers (HALS) into Polymeric Matrices for Advanced Drug Delivery

Executive Summary & Rationale In the development of advanced drug delivery systems—such as amorphous solid dispersions, implantable matrices, and medical device packaging—polymers are frequently exposed to oxidative stre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development of advanced drug delivery systems—such as amorphous solid dispersions, implantable matrices, and medical device packaging—polymers are frequently exposed to oxidative stress. Sterilization processes (e.g., gamma irradiation, UV exposure) and prolonged shelf-life storage generate free radicals that induce polymer chain scission, embrittlement, and premature degradation of the Active Pharmaceutical Ingredient (API)[1].

To mitigate photo-oxidative degradation, are incorporated into the polymer matrix[2]. Unlike traditional UV absorbers that passively dissipate light energy, HALS actively and continuously scavenge free radicals, offering superior long-term stabilization for pharmaceutical polymers without interfering with the API's pharmacokinetics[3].

Mechanistic Foundation: The Denisov Cycle

The exceptional efficiency of HALS is driven by a regenerative chemical mechanism known as the [4]. HALS are typically derivatives of 2,2,6,6-tetramethylpiperidine. Upon initial exposure to UV light and oxygen, the sterically hindered amine (>NH) is oxidized into a highly stable nitroxyl radical (>NO•)[5].

This nitroxyl radical acts as a trap for cytotoxic and degradative alkyl polymer radicals (R•), forming an intermediate aminoether (>NOR). When this aminoether encounters a peroxy radical (ROO•)—a common byproduct of polymer oxidation—it neutralizes the threat and simultaneously regenerates the original nitroxyl radical (>NO•)[2]. This cyclical regeneration allows HALS to provide profound stabilization at extremely low concentrations (typically 0.1% to 1.0% w/w).

DenisovCycle HALS HALS Amine (>NH) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Photo-Oxidation (UV / O2) Aminoether Aminoether (>NOR) Nitroxyl->Aminoether Radical Scavenging Aminoether->Nitroxyl Regeneration PolymerRadical Polymer Radical (R•) PolymerRadical->Aminoether Trapped PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->Nitroxyl Reacts

The regenerative Denisov Cycle of Hindered Amine Light Stabilizers (HALS).

Protocol 1: Hot Melt Extrusion (HME) of HALS-Stabilized Solid Dispersions

is a continuous, solvent-free "green technique" that utilizes thermal and mechanical energy to molecularly disperse APIs and stabilizers within a thermoplastic polymer[6]. It is the preferred method for enhancing the bioavailability of poorly water-soluble drugs[7].

Causality & Experimental Design
  • Desiccant Drying: Polymers (e.g., Polyethylene Oxide, Copovidone) are highly hygroscopic. Moisture acts as a plasticizer, altering the melt viscosity, and can cause hydrolytic chain scission at high temperatures. Drying ensures rheological consistency.

  • Twin-Screw Compounding: A provides both dispersive mixing (breaking down API/HALS agglomerates via high shear) and distributive mixing (ensuring spatial uniformity across the polymer matrix)[8].

HME_Workflow Prep 1. Desiccant Drying (Moisture <0.1%) Feed 2. Gravimetric Feeding (API + Polymer + HALS) Prep->Feed Melt 3. Twin-Screw Extrusion (High Shear Mixing) Feed->Melt Cool 4. Quench Cooling (Lock Amorphous State) Melt->Cool Validate 5. DSC Validation (Single Tg Check) Cool->Validate

Experimental workflow for Hot Melt Extrusion of HALS-stabilized polymers.

Step-by-Step Methodology
  • Preparation: Dry the base polymer, API, and HALS (e.g., Tinuvin 770) in a vacuum desiccant oven at 40°C for 12 hours until moisture content is <0.1% w/w.

  • Feeding: Load the physical mixture into a gravimetric feeder. Set the feed rate to ensure a "starve-fed" state in the extruder, allowing the screw speed (RPM) to independently control the shear rate[8].

  • Melt Compounding: Process the mixture through a co-rotating twin-screw extruder. Set the temperature profile 15–20°C above the glass transition temperature ( Tg​ ) of the polymer, but strictly below the degradation temperature of the API and HALS[7].

  • Extrusion & Cooling: Extrude the molten dispersion through a strand die. Immediately pass the extrudate over a chilled quench roll to rapidly drop the temperature, kinetically trapping the API and HALS in an amorphous state.

  • Self-Validation Checkpoint (Thermal Analysis): Mill a sample of the extrudate and analyze it via Differential Scanning Calorimetry (DSC). Validation criteria: The presence of a single Tg​ (with no crystalline melting peaks) confirms a true, molecularly dispersed single-phase system. If multiple Tg​ values appear, phase separation has occurred, and the screw speed or temperature must be increased.

Protocol 2: Solvent Casting for Heat-Sensitive Biomedical Films

For biologics or highly thermolabile APIs that cannot withstand the shear and heat of HME, solvent casting is the required alternative.

Causality & Experimental Design
  • Hildebrand Solubility Matching: The solvent must be carefully selected to match the solubility parameters of the polymer, API, and HALS. Mismatched solubilities will cause the HALS to migrate to the surface (blooming) during evaporation.

  • Degassing: Air bubbles trapped in the viscous solution act as stress concentrators in the final film, leading to premature mechanical failure.

Step-by-Step Methodology
  • Dissolution: Dissolve the polymer matrix in a suitable volatile solvent (e.g., Ethanol/Dichloromethane mix) under continuous magnetic stirring at 300 RPM.

  • Incorporation: Slowly add the API and 0.5% w/w HALS to the polymer solution. Stir for 4 hours to ensure complete molecular solvation.

  • Degassing: Transfer the solution to a vacuum desiccator. Apply a mild vacuum (200 mbar) for 30 minutes to pull dissolved gases and microscopic air bubbles out of the solution.

  • Casting: Pour the degassed solution onto a leveled, non-stick PTFE substrate using a micrometric film applicator (Doctor Blade) set to a 200 µm clearance.

  • Controlled Evaporation: Cover the casting surface with a perforated dome to slow the solvent evaporation rate. Causality: Rapid evaporation causes "skinning" (a solid top layer that traps residual solvent underneath), leading to blistering.

  • Self-Validation Checkpoint (Optical/Spectroscopic): Examine the dried film using Cross-Polarized Light Microscopy. Validation criteria: A completely dark field of view indicates zero birefringence, validating that the HALS and API have not crystallized and remain perfectly dispersed.

Quantitative Data: Performance Metrics

To validate the efficacy of HALS in a pharmaceutical context, formulations are subjected to accelerated photostability testing according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter of UV energy). The table below summarizes the protective effect of 0.5% HALS in a Polyethylene Oxide (PEO) matrix loaded with a model light-sensitive API.

Formulation MatrixExposure Time (ICH Q1B)Tensile Strength Retention (%)API Degradation (%)Matrix Embrittlement
Unstabilized PEO + API0 Hours100%0.0%None
Unstabilized PEO + API72 Hours42.5%14.2%Severe (Micro-cracking)
PEO + API + 0.5% HALS 0 Hours100%0.0%None
PEO + API + 0.5% HALS 72 Hours95.1% 1.3% None

Data Summary: The incorporation of HALS preserves the mechanical integrity of the polymer delivery system while simultaneously suppressing the photo-oxidative degradation of the API.

Sources

Application

Application Notes &amp; Protocols: Enhancing Polypropylene Durability with Tinuvin® 770

Abstract & Introduction Polypropylene (PP) is a cornerstone of the modern materials landscape, prized for its chemical resistance, low density, and processability. However, its aliphatic hydrocarbon backbone renders it h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Polypropylene (PP) is a cornerstone of the modern materials landscape, prized for its chemical resistance, low density, and processability. However, its aliphatic hydrocarbon backbone renders it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation.[1][2] This photo-oxidation leads to a rapid decline in mechanical integrity, characterized by embrittlement, surface cracking (crazing), color fade, and a catastrophic loss of tensile strength.[3][4] Unstabilized polypropylene can lose up to 70% of its strength after only brief, high-intensity UV exposure.[1][2][5] To counteract this intrinsic vulnerability, the incorporation of light stabilizers is not merely an option but a necessity for durable applications.

This document provides a comprehensive guide to the use of Tinuvin® 770, a low molecular weight hindered amine light stabilizer (HALS), for the effective stabilization of polypropylene. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its incorporation and evaluation, and present a framework for researchers and material scientists to validate its performance in their specific applications.

The Science of Stabilization: Polypropylene Degradation & The HALS Mechanism

The Vulnerability of Polypropylene

The degradation of polypropylene is a free-radical chain reaction initiated by photolysis. UV energy, particularly in the 290-370 nm range, is absorbed by chromophores (impurities) within the polymer, generating highly reactive free radicals (R•).[2][5] These radicals react with oxygen to propagate a cascade of degradative reactions, as illustrated below.

Figure 1: Simplified Polypropylene Photo-Oxidation Pathway PP Polypropylene (P-H) R_radical Polymer Alkyl Radical (P•) PP->R_radical UV UV Radiation (hv) + Initiator UV->R_radical Initiation POO_radical Polymer Peroxy Radical (POO•) R_radical->POO_radical Propagation O2 Oxygen (O2) O2->POO_radical POOH Hydroperoxide (POOH) POO_radical->POOH Propagation PH Polypropylene (P-H) PH->POOH Degradation Chain Scission Cross-Linking (Embrittlement, Cracking) POOH->Degradation Decomposition (Further Radicals)

Figure 1: Simplified Polypropylene Photo-Oxidation Pathway

This process of chain scission and cross-linking ultimately manifests as the failure of the material.

The Protective Mechanism of Tinuvin® 770 (HALS)

Tinuvin® 770, chemically known as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a member of the Hindered Amine Light Stabilizer (HALS) family.[6][7] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging the free radicals that perpetuate the degradation cycle.[6][8][9] This mechanism is exceptionally efficient due to its regenerative nature, often referred to as the Denisov Cycle.[8][10] The HALS molecule is not consumed in a single reaction but is regenerated, allowing a single molecule to neutralize thousands of free radicals over the polymer's lifetime.[8][9][11]

Figure 2: The Regenerative Denisov Cycle of HALS HALS Hindered Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl  Reacts with POO• Amino_Ether Amino Ether (>N-O-P) Nitroxyl->Amino_Ether  Traps P• Hydroxylamine Hydroxylamine (>N-OH) Amino_Ether->Hydroxylamine  Reacts with POO• Hydroxylamine->Nitroxyl Regeneration center POO_radical Peroxy Radical (POO•) POO_radical->Nitroxyl P_radical Alkyl Radical (P•) P_radical->Amino_Ether POO_radical2 Peroxy Radical (POO•) POO_radical2->Hydroxylamine

Figure 2: The Regenerative Denisov Cycle of HALS

This continuous, catalytic cycle provides outstanding long-term thermal and light stability to the polypropylene matrix.

Material & Application Data

Properties of Tinuvin® 770
PropertyValueSource
Chemical Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate[7]
CAS Number 52829-07-9[12][13]
Appearance White crystalline granules/powder[13][14]
Molecular Weight 480.7 g/mol [6][15]
Melting Range 81 - 86 °C[13][16][17]
Solubility (20°C) Low in water (<0.01%), soluble in various organic solvents[12][16]
Recommended Concentration Levels

The optimal concentration of Tinuvin® 770 is dependent on the end-use application, the thickness of the part, and the expected intensity of UV exposure. The following are general guidelines:

ApplicationRecommended Concentration (% by weight)Rationale
General Purpose Moldings 0.1 - 0.5%Provides a robust balance of performance and cost-effectiveness for articles with moderate UV exposure.
Films & Tapes (<1mm) 0.2 - 1.0%Higher surface-area-to-volume ratio requires a higher concentration for effective surface protection.[7][14][18]
Thick Sections (>2mm) 0.1 - 0.4%HALS are effective throughout the polymer matrix, unlike UV absorbers whose efficacy can be thickness-dependent.[14][16]
High-Exposure Applications 0.4 - 1.0%For outdoor furniture, automotive parts, and agricultural films requiring maximum durability.

Note: For optimal performance, laboratory trials covering a range of concentrations are highly recommended.[15][19] Synergistic effects can be achieved by combining Tinuvin® 770 with other stabilizers, such as high molecular weight HALS or UV absorbers.[6][15][20]

Experimental Protocols

This section outlines the standard procedures for incorporating Tinuvin® 770 into polypropylene and evaluating its efficacy.

Figure 3: Experimental Workflow for PP Stabilization start Start: Define Stabilizer Concentration drying 1. Material Pre-Drying (PP Resin + Tinuvin 770) start->drying compounding 2. Melt Compounding (Twin-Screw Extruder) drying->compounding pelletizing 3. Pelletizing Stabilized PP Compound compounding->pelletizing molding 4. Specimen Preparation (Injection Molding) pelletizing->molding weathering 5. Accelerated Weathering (ASTM G154 / G155) molding->weathering testing 6. Performance Evaluation (Mechanical & Spectroscopic) weathering->testing end End: Data Analysis & Report testing->end

Figure 3: Experimental Workflow for PP Stabilization
Protocol 1: Incorporation via Melt Compounding
  • Objective: To achieve a homogenous dispersion of Tinuvin® 770 within the polypropylene matrix.

  • Materials & Equipment:

    • Polypropylene (homopolymer or copolymer) resin

    • Tinuvin® 770 DF (dust-free granules)

    • Co-rotating twin-screw extruder

    • Gravimetric feeders

    • Water bath and pelletizer

  • Procedure:

    • Pre-Blending (Optional but Recommended): Dry blend the required amounts of PP resin and Tinuvin® 770 in a bag for 5 minutes to ensure a consistent mixture enters the extruder.

    • Extruder Setup: Set the extruder temperature profile appropriate for the grade of polypropylene being used. A typical profile might be:

      • Feed Zone: 180°C

      • Compression Zone: 190-210°C

      • Metering Zone: 220°C

      • Die: 215°C

    • Compounding: Feed the pre-blended material into the main throat of the extruder using a calibrated gravimetric feeder. Maintain a consistent screw speed (e.g., 200-400 RPM) to ensure adequate mixing and dispersion without excessive shear heating.

    • Extrusion & Pelletizing: Extrude the molten polymer strand through a die, cool it rapidly in a water bath, and cut it into pellets using a pelletizer.

    • Drying: Dry the resulting pellets thoroughly at 80°C for 2-4 hours to remove surface moisture before subsequent processing.

    • Control Sample: It is critical to produce a batch of unstabilized "control" polypropylene using the exact same processing conditions for comparative testing.

Protocol 2: Accelerated Weathering
  • Objective: To simulate the damaging effects of long-term sun exposure in a condensed timeframe.

  • Materials & Equipment:

    • Injection-molded test specimens (e.g., tensile bars per ASTM D638, impact bars per ASTM D256)

    • Accelerated weathering chamber (QUV tester with UVA-340 lamps per ASTM G154, or Xenon Arc tester per ASTM G155)[21]

  • Procedure:

    • Sample Mounting: Mount the stabilized and control specimens in the sample holders of the weathering chamber.

    • Cycle Programming: Program the chamber to run a standard weathering cycle. A common cycle for polyolefins (ASTM G154, Cycle 1) is:

      • 8 hours of UV exposure at 60°C

      • 4 hours of condensation at 50°C

    • Exposure: Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours). Remove sets of samples at specified intervals for evaluation.

Protocol 3: Evaluation of Stabilization Efficacy
  • Objective: To quantify the performance of Tinuvin® 770 by comparing the properties of exposed stabilized samples against exposed control samples and unexposed (0-hour) samples.

  • A. Mechanical Testing:

    • Tensile Strength (ASTM D638): Condition the specimens for at least 24 hours at 23°C and 50% relative humidity. Measure the tensile strength and elongation at break. Degradation is indicated by a significant loss in these properties.

    • Impact Strength (Notched Izod, ASTM D256): Measure the impact resistance of the specimens. A transition from ductile to brittle failure is a key indicator of severe degradation.

  • B. Spectroscopic & Visual Analysis:

    • FTIR Spectroscopy: Analyze the surface of the samples using an FTIR spectrometer with an ATR accessory. The formation of a peak in the carbonyl region (~1715 cm⁻¹) is a direct chemical indicator of photo-oxidation.[3] The "Carbonyl Index" can be calculated as the ratio of the carbonyl peak absorbance to a reference peak on the polymer backbone.

    • Colorimetry (ASTM D2244): Measure the change in color (ΔE*) using a spectrophotometer. This quantifies fading and yellowing.

    • Gloss Measurement (ASTM D523): Measure the surface gloss at a 60° angle. A loss of gloss is an early indicator of surface degradation.

    • Visual Inspection: Examine samples under magnification for the appearance of surface cracks or crazing.

Interpreting Results & Best Practices

A successful stabilization protocol will result in the Tinuvin® 770-containing samples retaining a significantly higher percentage of their initial mechanical properties (e.g., >50% of tensile strength) and showing a much lower increase in Carbonyl Index and color change compared to the unstabilized control samples after the same duration of UV exposure.

Best Practices:

  • Dispersion is Key: Ensure processing conditions promote homogenous dispersion of the additive. Inadequate mixing will lead to inconsistent performance.

  • Consider Synergies: For demanding applications, evaluate blends of Tinuvin® 770 with a high molecular weight HALS. The lower mobility of HMW HALS can prevent physical loss from the surface over long periods, while the higher mobility of Tinuvin® 770 provides excellent initial surface protection.[20]

  • Safety First: Always handle Tinuvin® 770 in accordance with the Safety Data Sheet (SDS). Use adequate ventilation and personal protective equipment to avoid dust inhalation.[14]

References

  • The UV Resistance of Polypropylene and Polyester Explained. (2015). Service Thread. [Link]

  • Hindered amine light stabilizers. (n.d.). Wikipedia. [Link]

  • Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties. (2025). ejournal brin. [Link]

  • Is Polypropylene UV Resistant?. (2025). Palmetto Industries. [Link]

  • Examining the UV Resistance Qualities of Polypropylene and Nylon. (2022). SyBridge. [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025). 3V Sigma USA. [Link]

  • What Is the Chemical Mechanism of Hindered Amine Light Stabilizers in Recycled Polyolefins?. (2026). Pollution Online. [Link]

  • Linsorb UV 770, Light Stabilizer 770, 52829-07-9. (n.d.). LinChemical. [Link]

  • A review on the mechanism of action and applicability of Hindered Amine Stabilizers. (n.d.). ResearchGate. [Link]

  • UV-Resistant Plastics: Polypropylene vs. Nylon. (2022). Xometry. [Link]

  • What Makes Tinuvin 770 Effective for UV Protection. (2024). Bloom Tech. [Link]

  • Tinuvin® 770. (2011). BASF. [Link]

  • Tinuvin® 770 DF. (2019). BASF. [Link]

  • Tinuvin® 770. (n.d.). Prospector. [Link]

  • Ultraviolet (UV) radiation stability and service life of woven films of polypropylene (PP) tapes for the production of jumbo bags. (n.d.).
  • TINUVIN 770 - Low Molecular Weight Hindered Amine Light Stabilizer (HALS). (2017). 2017 ERP System. [Link]

  • Study of UV Stabilizer in Polypropylene Using the Photoprobe. (n.d.). S-prep. [Link]

  • A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker. (n.d.). PMC. [Link]

  • Benchmark Testing for Polypropylene Rigids. (n.d.). Association of Plastic Recyclers. [Link]

  • A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca2+-channel blocker. (1993). PNAS. [Link]

  • The Study of the Possibility of Using Expired Ultraviolet Stabilizer (Tinuvin 770) in Polypropylene. (n.d.). European Online Journal of Natural and Social Sciences. [Link]

  • Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic. (n.d.). Academic OUP. [Link]

  • The Study of the Possibility of Using Expired Ultraviolet Stabilizer (Tinuvin 770) in Polypropylene. (2016). Semantic Scholar. [Link]

  • Sunlight, Weathering & Light Stability Testing. (n.d.). Primex. [Link]

  • Weathering and UV Testing. (n.d.). Smithers. [Link]

  • LIGHT STABILIZATION OF POLYPROPYLENE: AN INDEPENDENT PERSPECTIVE. (n.d.). ResearchGate. [Link]

  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.). ResearchGate. [Link]

Sources

Method

Experimental setup for testing HALS efficiency

Application Notes and Protocols Topic: Experimental Setup for Testing Hindered Amine Light Stabilizer (HALS) Efficiency Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Ro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Experimental Setup for Testing Hindered Amine Light Stabilizer (HALS) Efficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of HALS in Polymer Stability

Polymers are ubiquitous in modern applications, from automotive components and building materials to food packaging and textiles. However, their long-term performance is often compromised by environmental factors, primarily ultraviolet (UV) radiation from sunlight. This photo-oxidation process leads to the generation of free radicals within the polymer matrix, initiating a cascade of degradation reactions that manifest as discoloration, cracking, embrittlement, and a loss of mechanical integrity.[1][2]

To counteract this, Hindered Amine Light Stabilizers (HALS) are incorporated into polymeric materials.[3][4] Unlike UV absorbers, which function by absorbing UV radiation and dissipating it as heat, HALS do not absorb UV light.[4][5] Instead, they act as highly efficient radical scavengers, actively interrupting the degradation cycle.[1][6] Their key advantage lies in their regenerative nature; they are not consumed in the process, allowing them to provide durable, long-term protection at relatively low concentrations.[1][4][5] This application note provides a comprehensive guide to the experimental design, execution, and analysis required to accurately evaluate the efficiency of HALS in protecting polymers from photodegradation.

The HALS Mechanism: The Denisov Cycle

The remarkable efficiency of HALS is attributed to a catalytic cycle known as the Denisov Cycle.[3][5] The process is complex but can be broadly understood as a regenerative mechanism for neutralizing the polymer alkyl (R•) and peroxy (ROO•) radicals that are responsible for propagating degradation.

  • Initiation: The HALS molecule (a secondary or tertiary amine) is oxidized to a stable nitroxyl radical (>NO•).

  • Radical Trapping: This nitroxyl radical is highly effective at trapping polymer alkyl radicals (R•) to form a non-radical amino-ether.

  • Regeneration: The amino-ether can then react with a polymer peroxy radical (ROO•), which regenerates the nitroxyl radical and forms a hydroperoxide and an olefin. The nitroxyl radical is now free to trap another polymer alkyl radical, continuing the cycle.

This continuous regeneration allows a single HALS molecule to neutralize thousands of free radicals, providing exceptionally long-lasting protection.[3][5]

Denisov_Cycle cluster_main HALS Catalytic Cycle (Denisov Cycle) cluster_polymer Polymer Degradation HALS HALS (>NH, >NR) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Oxidation AminoEther Amino Ether (>NOR) Nitroxyl->AminoEther Traps Polymer Alkyl Radical (R•) AminoEther->Nitroxyl Reacts with Polymer Peroxy Radical (ROO•) (Regeneration) Polymer Polymer (PH) R_radical Alkyl Radical (R•) Polymer->R_radical Photo-oxidation R_radical->Nitroxyl ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROO_radical->AminoEther ROO_radical->Polymer Propagates Degradation

Caption: The regenerative Denisov Cycle for HALS radical scavenging.

Experimental Design: Causality and Control

Material Selection and Sample Preparation
  • Polymer Substrate: The choice of polymer is critical. HALS are particularly effective in polyolefins (polypropylene, polyethylene), but are also used in polyurethanes, polyamides, and coatings.[5] The base polymer must be well-characterized, and for comparative studies, all samples should originate from the same batch to eliminate variability.

  • HALS Type and Concentration: HALS are available in various molecular weights. Low molecular weight HALS offer better mobility and surface protection, while high molecular weight (oligomeric) HALS provide better resistance to migration and extraction, and superior long-term thermal stability. A concentration ladder (e.g., 0.1%, 0.25%, 0.5% by weight) should be tested. Crucially, a control sample containing no HALS must always be included. This baseline sample is the only way to quantify the improvement provided by the stabilizer.

  • Compounding and Specimen Formation: HALS must be uniformly dispersed within the polymer matrix. Melt blending using a twin-screw extruder is the preferred method for thermoplastics. The compounded material is then processed into standardized test specimens, typically flat plaques (e.g., 75 x 150 mm) for weathering and subsequent analysis.[7] The processing conditions (temperature, shear) must be carefully controlled and kept consistent across all samples to avoid inducing thermal degradation.

Exposure Conditions: Accelerated vs. Natural Weathering

The goal of weathering is to simulate the environmental stresses that cause degradation.

  • Accelerated Weathering: To reduce testing time from years to weeks or months, accelerated weathering chambers are used.[8][9] These devices expose samples to controlled, intensified levels of UV radiation, heat, and moisture.[10]

    • Xenon Arc Chambers (ASTM G155, ISO 4892-2): These are considered the gold standard as they use a filtered xenon arc lamp to provide the closest spectral match to natural sunlight, including UV, visible, and infrared radiation.[8][11][12] This allows for a more realistic simulation of the full range of photodegradation mechanisms.

    • Fluorescent UV Chambers (QUV) (ASTM G154, ISO 4892-3): These chambers use fluorescent lamps (typically UVA-340 or UVB-313) to simulate the short-wave UV portion of sunlight.[13][14] While less representative of the full solar spectrum, they are excellent for quality control and for testing materials where short-wave UV is the primary driver of degradation.[7][15]

  • Natural (Outdoor) Weathering (ASTM D1435): Despite the time required, outdoor exposure is essential for validating accelerated test results.[16][17] Exposing samples in relevant climates (e.g., hot and dry like Arizona, or hot and humid like Florida) provides the ultimate confirmation of real-world performance.[17]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis & Evaluation Start Define Polymer, HALS Type & Concentration Control Prepare Control (0% HALS) Start->Control Samples Prepare Test Samples (Varying HALS %) Start->Samples Compound Melt Compounding (e.g., Extrusion) Control->Compound Samples->Compound Specimen Specimen Formation (e.g., Injection Molding) Compound->Specimen Exposure Accelerated Weathering (Xenon Arc or QUV) Specimen->Exposure Timepoints Remove Samples at Defined Time Intervals (e.g., 0, 500, 1000, 2000 hrs) Exposure->Timepoints Analysis Perform Analytical Tests Timepoints->Analysis Surface Surface Properties (Color, Gloss, SEM) Analysis->Surface Chemical Chemical Changes (FTIR) Analysis->Chemical Mechanical Mechanical Properties (Tensile, Impact) Analysis->Mechanical Data Compile & Compare Data (HALS vs. Control) Surface->Data Chemical->Data Mechanical->Data Conclusion Determine HALS Efficiency Data->Conclusion

Caption: General workflow for evaluating HALS efficiency.

Protocols

Protocol 1: Sample Preparation via Melt Blending
  • Drying: Dry the base polymer resin and HALS additive (if required) according to manufacturer specifications to prevent hydrolytic degradation during processing.

  • Pre-blending: Accurately weigh the polymer resin and the desired amount of HALS. Tumble-blend the components for 15-20 minutes to create a homogenous "salt-and-pepper" mix.

  • Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the polymer being used.

  • Feeding: Feed the pre-blended material into the extruder at a constant rate. The melt compounding process ensures thorough and uniform dispersion of the HALS.

  • Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and pelletize it.

  • Specimen Molding: Dry the compounded pellets. Use an injection molding machine to produce test plaques of standardized dimensions (e.g., per ASTM or ISO specifications). Ensure all samples, including the control, are molded under identical conditions.

  • Conditioning: Condition the molded plaques in a standard laboratory atmosphere (23°C ± 2°C, 50% ± 5% RH) for at least 40 hours before testing.

Protocol 2: Accelerated Weathering via Xenon Arc (based on ASTM G155)
  • Initial Characterization: Before exposure, characterize the "time zero" properties of all test plaques (color, gloss, mechanical properties, FTIR spectrum).

  • Instrument Setup:

    • Select the appropriate filters (e.g., Daylight filters) to simulate outdoor sunlight.[8]

    • Set the irradiance level, typically 0.55 W/m²/nm at 340 nm.

    • Program the test cycle. A common cycle includes periods of light only, followed by light with water spray, to simulate sunlight and rain.[8] Example Cycle: 102 minutes of light, followed by 18 minutes of light and water spray.

    • Set the chamber temperature and black panel temperature (BPT), for example, 38°C and 63°C, respectively.

  • Sample Mounting: Mount the test plaques onto the sample holders, ensuring they are securely fastened. Also, mount a control sample.

  • Execution: Begin the exposure test. The instrument will automatically cycle through the programmed conditions.

  • Intermediate Evaluation: Periodically remove a subset of samples at predefined intervals (e.g., 500, 1000, 1500, 2000 hours). It is crucial to also remove a control sample at each interval for direct comparison.

  • Final Evaluation: At each time point, perform the full suite of analytical tests on the exposed samples and the corresponding unexposed controls.

Analytical Techniques for Performance Evaluation

The efficiency of a HALS is determined by measuring the extent to which it preserves the properties of the polymer over time compared to an unstabilized control.

Spectroscopic and Microscopic Analysis
Analytical TechniquePrinciple & PurposeKey MetricsRelevant Standards
Colorimetry A spectrophotometer measures reflected light to quantify changes in color and yellowness caused by degradation.ΔE* (total color change), Yellowness Index (YI).ISO 4582
Glossmetry Measures the specular reflection from the sample surface. A loss of gloss is an early indicator of surface degradation.% Gloss Retention.ASTM D523
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy monitors chemical changes. The formation of a carbonyl group (C=O) at ~1715 cm⁻¹ is a direct measure of polymer oxidation.[18][19][20]Carbonyl Index (ratio of the carbonyl peak absorbance to a reference peak).ISO 10640[21]
Scanning Electron Microscopy (SEM) Provides high-magnification images of the sample surface to visually assess micro-cracking, chalking, and erosion.[22][23][24]Qualitative assessment of surface morphology changes.N/A
Mechanical Property Analysis

Photo-oxidation leads to chain scission and cross-linking, which severely degrades the mechanical integrity of the polymer.[25]

Analytical TechniquePrinciple & PurposeKey MetricsRelevant Standards
Tensile Testing Measures the force required to pull a specimen to its breaking point.[26] It evaluates changes in strength, stiffness, and ductility.[10]% Retention of: Tensile Strength, Elongation at Break, Tensile Modulus.ASTM D638
Impact Testing (Izod/Charpy) Measures the energy absorbed by a sample during fracture, indicating its toughness and resistance to becoming brittle.Impact Strength (Energy/area).ASTM D256

Data Interpretation: Quantifying HALS Efficiency

The collected data should be tabulated and plotted to visualize the rate of property degradation over time. HALS efficiency is demonstrated by a significantly lower rate of change in the stabilized samples compared to the control.

Example Data Table: Gloss Retention (%) after Xenon Arc Exposure

Exposure Time (hours)Control (0% HALS)0.25% HALS A0.50% HALS A0.25% HALS B
0100100100100
50065929590
100030818878
150012687962
2000<5556948

In this example, both HALS A and HALS B provide significant protection compared to the control. HALS A at 0.50% concentration shows the best performance, retaining 69% of its initial gloss after 2000 hours, whereas the control sample has completely failed. This quantitative comparison is the ultimate goal of the experimental setup.

References

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism. [Link]

  • Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. [Link]

  • Prism. (2025, October 3). Polymer Degradation Analysis. [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]

  • ResearchGate. Mechanism of action of HALS based on the Denisov Cycle. [Link]

  • Al-Mutairi, N. H., & Mousa, Z. O. (2021). Some Methodes for Measurements of Polymer Degradation: A Review. Journals of the University of Babylon. [Link]

  • MDPI. (2023, June 6). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. [Link]

  • Advances in Polymer Science. SEM: Scanning Electron Microscopy. [Link]

  • Separation Science. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. [Link]

  • LIB Industry. (2026, March 2). ASTM G155 Xenon Arc Chamber for Plastic and Polymer Aging Evaluation. [Link]

  • Presto Enviro. (2025, September 5). QUV Accelerated Weathering Tester: Procedure, Price, & Standards. [Link]

  • ARDL. Xenon Arc Exposure. [Link]

  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. [Link]

  • Eurolab. Xenon Arc and Aging Tests. [Link]

  • Intertek. Physical and Mechanical Testing of Polymers. [Link]

  • ResearchGate. SEM ANALYSIS AND DEGRADATION BEHAVIOR OF CONVENTIONAL AND BIO-BASED PLASTICS DURING COMPOSTING. [Link]

  • Micom Laboratories. (2024, June 25). Xenon Arc in Material Testing: Performance and Durability. [Link]

  • ASTM International. (2005, March 15). ASTM D1435-05 - Standard Practice for Outdoor Weathering of Plastics. [Link]

  • Atlas Material Testing Technology. (2023, September 15). Studying Polymer Photo-Degradation on Molecular Level. [Link]

  • ASTM International. (2020, October 21). D1435 Standard Practice for Outdoor Weathering of Plastics. [Link]

  • Lee, J. H., et al. (2022). Analysis of Mechanical Property Degradation of Outdoor Weather-Exposed Polymers. PMC. [Link]

  • Element. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]

  • Coatedge Dynamics. (2025, August 31). QUV Accelerated Weathering Test. [Link]

  • ISO. (2011, August 15). ISO 10640: Plastics — Methodology for assessing polymer photoageing by FTIR and UV/visible spectroscopy. [Link]

  • Bruker. (2024, May 27). Testing polymer degradation of food packaging | FT-IR spectroscopy | ISO 10640 ALPHA II. [Link]

  • ResearchGate. ATR - FTIR spectrometry characterisation of polymeric materials. [Link]

  • PubMed. (2013, November 25). Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization. [Link]

  • ASTM International. (2017, August 16). D1435 Standard Practice for Outdoor Weathering of Plastics. [Link]

  • Mallégol, J., et al. (2018). Comprehensive Characterization of Drying Oil Oxidation and Polymerization Using Time-Resolved Infrared Spectroscopy. PMC. [Link]

  • Intertek. Accelerated Weathering Testing for Plastics and Polymers. [Link]

  • Groupe CTT. ASSESSMENT OF POLYETHYLENE GEOMEMBRANE OXIDATION USING ATR-FTIR MICROSCOPE. [Link]

  • AZoM. (2025, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. [Link]

  • Pacorr. (2025, June 7). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. [Link]

  • Test-Device. ISO 175 Stability and Degradation Testing of Plastics in Liquids. [Link]

  • Welzel, P. B., et al. (2016). Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). PMC. [Link]

  • Valspar. Accelerated Weathering: The QUV Decision - QUV-A or QUV-B. [Link]

  • ResearchGate. Determination of active HALS in weathered automotive paint systems: I. Development of ESR based analytical techniques. [Link]

  • Thermoline Scientific. (2022, April 18). Quick Set Up Guide LU-8047-QS QUV Accelerated Weathering Testers. [Link]

  • He, P., et al. (2022). Mechanical Properties and Hydration Characteristics of Weathered Residual Soil of Granite-Based Geopolymer. MDPI. [Link]

  • BioResources. In-soil degradation of polymer materials waste – A survey of different approaches in relation with environmental impact. [Link]

  • PubMed. (2005, January 14). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. [Link]

  • Scribd. Weatherability of Plastic Compounds. [Link]

  • Americhem. Analytical Testing for Polymers. [Link]

  • 3M. (2001, August 15). The Influence of Polymer Process Additives (PPAs) and Hindered Amine Light Stabilizer (HALS) Combinations in. [Link]

  • ResearchGate. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. [Link]

  • ISO. ISO 4582: Plastics — Determination of changes in colour and variations in properties after exposure to daylight under glass, natural weathering or laboratory light sources. [Link]

  • Atlas Material Testing Technology. (2024, December 15). ISO Standard 4892-3 on Fl/UV Testing of Plastics Updated. [Link]

  • TA Instruments. (2024, June 10). 3 Essential Types of Mechanical Testing for Polymer Development. [Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Tinuvin 770

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a widely...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a widely used hindered amine light stabilizer (HALS). Tinuvin 770 is crucial for preventing UV-light-induced degradation in various polymers, including those used in pharmaceutical packaging, medical devices, and industrial coatings.[1][2][3] The ability to accurately quantify its concentration is essential for quality control, stability studies, and risk assessment of leachable substances. This document provides comprehensive protocols for sample preparation from both solid polymer matrices and aqueous extracts, followed by analysis using reverse-phase HPLC with UV detection. For trace-level analysis, guidance on adapting the method for Mass Spectrometric (MS) detection is also provided.

Introduction to Tinuvin 770 and its Analysis

Tinuvin 770, with the chemical name Bis(2,2,6,6,-tetramethyl-4-piperidyl)sebaceate, is a low molecular weight HALS that protects polymers by scavenging free radicals generated during photo-oxidation.[3][4] Unlike UV absorbers, its effectiveness is not dependent on the polymer's thickness, making it suitable for a wide range of applications, from thick-section polypropylene to films and tapes.[3][4]

The potential for Tinuvin 770 to migrate from plastic materials, particularly in applications involving direct contact with pharmaceuticals or biological systems, necessitates sensitive and reliable analytical methods for its quantification.[1][5] HPLC is a powerful technique for this purpose, offering the required selectivity and sensitivity. This guide details a reverse-phase HPLC method, which separates analytes based on their hydrophobicity, a principle well-suited for the nonpolar nature of Tinuvin 770.

Principle of the HPLC Method

The method employs a reverse-phase chromatographic separation on a C18 stationary phase. Tinuvin 770, being a relatively nonpolar molecule, is retained on the hydrophobic column. A mobile phase consisting of a gradient of an organic solvent (acetonitrile) and water is used to elute the analyte. As the percentage of the organic solvent increases, the mobile phase becomes more nonpolar, causing Tinuvin 770 to elute from the column and travel to the detector. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. For low-level detection, coupling the HPLC system to a mass spectrometer (LC-MS/MS) provides superior sensitivity and specificity.[1][6]

RP_HPLC_Principle Principle of Reverse-Phase Separation of Tinuvin 770 cluster_0 HPLC Column (C18 Stationary Phase) C18_1 C18 C18_2 C18 C18_3 C18 C18_4 C18 Analyte_unretained Polar Impurity Elution_Fast Elutes Quickly Analyte_retained Tinuvin 770 Analyte_retained->C18_2 Hydrophobic Interaction Elution_Slow Elutes Later (with higher %MeCN)

Caption: Reverse-Phase HPLC separation principle for Tinuvin 770.

Materials and Reagents

Equipment
  • HPLC system with gradient pump, autosampler, and column oven

  • UV/Vis or Photodiode Array (PDA) Detector. Alternatively, a Mass Spectrometer (MS).

  • Analytical Balance (4-decimal places)

  • pH meter

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Waters Oasis MCX or equivalent)[7]

  • Ultrasonic bath

  • Vortex mixer

  • Nitrogen evaporator

  • Reflux apparatus

Chemicals and Consumables
  • Tinuvin 770 reference standard (CAS: 52829-07-9)[8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Toluene (Analytical grade)

  • Phosphoric acid or Sulfuric acid (Analytical grade)[9][10]

  • Ammonium hydroxide (for SPE)[7]

  • Hydrochloric acid (for SPE)[7]

  • Volumetric flasks (Class A)

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Tinuvin 770 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetonitrile.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

Protocol A: Extraction from Polymer Matrix [11]

  • Sizing: Reduce the polymer sample to a small particle size (e.g., cryo-grind or cut into small pieces).

  • Extraction: Accurately weigh approximately 1-2 g of the polymer sample into a round-bottom flask.

  • Reflux: Add 50 mL of toluene and reflux the mixture for 4-6 hours. This is an efficient method for extracting additives from the polymer matrix.[11]

  • Concentration: After cooling, filter the extract and evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of acetonitrile (e.g., 5 mL).

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol B: Solid-Phase Extraction (SPE) from Aqueous Samples (Leachables) [7]

  • Column Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Sample Loading: Load 50 mL of the aqueous sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

  • Elution: Elute the Tinuvin 770 from the cartridge with 3 mL of methanol followed by 1 mL of 25% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile and transfer to an HPLC vial.

HPLC Method Parameters
ParameterHPLC-UV MethodHPLC-MS/MS Method (High Sensitivity)
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Phosphoric Acid[10]Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid[10]Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-100% B, 15-20 min: 100% B, 20.1-25 min: 50% B (re-equilibration)0-1 min: 50% B, 1-5 min: 50-100% B, 5-7 min: 100% B, 7.1-9 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL5 µL
Column Temp. 30°C40°C
UV Wavelength 210 nm[9]N/A
MS Ionization N/AESI, Positive Mode
MS Detection N/AMultiple Reaction Monitoring (MRM)

Note: The gradient and run times should be optimized based on the specific column and HPLC system used.

Method Validation

A robust analytical method requires validation to ensure its reliability. The following parameters should be assessed.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.998[7][12]
Accuracy (Recovery) 80-120% of the theoretical value.[5][12]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.
Specificity The analyte peak should be free from interference from matrix components or other impurities.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. (e.g., 1 ng/mL for LC-MS, 3.41 mg/L for UPLC-UV)[12][13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. (e.g., 10 ng/mL for LC-MS, 11.4 mg/L for UPLC-UV)[12][13]

Validation studies have demonstrated that HPLC-MS methods can be highly sensitive, with a validated quantification range of 1-200 ng/mL for Tinuvin 770 in aqueous extracts.[1][6]

Data Analysis and Workflow

  • Calibration Curve: Inject the prepared working standards into the HPLC system. Plot the peak area of Tinuvin 770 against the corresponding concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Using the peak area from the sample chromatogram (y), calculate the concentration of Tinuvin 770 (x) in the reconstituted sample solution using the regression equation.

  • Final Concentration: Account for the initial sample weight/volume and all dilution/concentration factors from the sample preparation step to report the final concentration in the original sample (e.g., in µg/g for polymers or µg/L for aqueous solutions).

HPLC_Workflow Overall Analytical Workflow for Tinuvin 770 Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Polymer or Aqueous Sample Prep_Sample Extraction (Reflux/SPE) & Reconstitution Sample->Prep_Sample Standard Tinuvin 770 Reference Standard Prep_Standard Stock & Working Standard Preparation Standard->Prep_Standard HPLC Inject into HPLC System Prep_Sample->HPLC Prep_Standard->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantify Calculate Concentration in Sample Chromatogram->Quantify Cal_Curve->Quantify Report Report Final Result (µg/g or µg/L) Quantify->Report

Caption: Workflow for the HPLC quantification of Tinuvin 770.

References

  • Jenke, D. (2010). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Journal of Chromatographic Science, 48(3), 200–207. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate on Primesep B Column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate on Newcrom R1 HPLC column. Retrieved from [Link]

  • BASF. (2011, May). Tinuvin® 770 Technical Information. Retrieved from [Link]

  • Sótonyi, P., et al. (2004). Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis. Journal of Chromatographic Science, 42(1), 49-53. [Link]

  • ResearchGate. (n.d.). Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164282, Tinuvin 770. Retrieved from [Link].

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC-MS-MS Method For Quantitating Bis(2,2,6,6-tetramethyl-4- piperidyl) Sebacate (Tinuvin 770) and a Related Substance in Aqueous Extracts of Plastic Materials. Retrieved from [Link]

  • Sótonyi, P., et al. (2004). Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis [PDF]. Journal of Chromatographic Science, 42. Retrieved from [Link]

  • Ciba. (n.d.). TINUVIN 770 - Low Molecular Weight Hindered Amine Light Stabilizer (HALS). Retrieved from [Link]

  • Noguerol-Cal, R., et al. (2010). Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. Journal of Separation Science, 33(17-18), 2773-2782. [Link]

  • Hoen, D., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A, 1062(2), 227-238. [Link]

Sources

Method

Application Note: Synthesis and Optimization of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine via Reductive Amination

Executive Summary Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (BTMpa) is a highly sterically hindered secondary amine that serves as a critical intermediate in the development of Hindered Amine Light Stabilizers (HALS) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (BTMpa) is a highly sterically hindered secondary amine that serves as a critical intermediate in the development of Hindered Amine Light Stabilizers (HALS) and specialty macromolecular therapeutics. This application note provides an in-depth, self-validating protocol for the single-step reductive amination of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA) into BTMpa. Designed for research and drug development professionals, this guide bridges bench-scale atmospheric hydrogenation with the mechanistic principles required for industrial scale-up.

Mechanistic Grounding & Causality

The synthesis of BTMpa is a cascade reductive amination driven by precise stoichiometric control. The reaction proceeds through four distinct phases:

  • Primary Imine Formation : TAA condenses with an ammonia source to form a primary ketimine.

  • First Hydrogenation : The ketimine is reduced to the primary amine, 4-amino-2,2,6,6-tetramethylpiperidine (TAD).

  • Secondary Imine Formation : TAD condenses with a second equivalent of TAA to form a sterically hindered secondary ketimine.

  • Second Hydrogenation : Final reduction yields the target secondary amine, BTMpa.

The Criticality of Stoichiometry

The most common failure mode in this synthesis is the over-production of the primary amine (TAD)[1]. To selectively drive the equilibrium toward the bis-derivative (BTMpa), the molar ratio of TAA to ammonia must be strictly maintained between 1:0.4 and 1:0.8 [2].

Using a large excess of ammonia will prematurely terminate the cascade at the primary amine stage. By utilizing a ~1:0.62 molar ratio, the system is starved of ammonia just enough to force the intermediate primary amine (TAD) to act as the nucleophile against the remaining unreacted TAA. Furthermore, using ammonium chloride ( NH4​Cl ) as the ammonia source in methanol provides a kinetically controlled, slow release of NH3​ due to its limited solubility, preventing sudden concentration spikes that would favor TAD formation[3].

Catalyst Selection

For bench-scale synthesis, Platinum Oxide ( PtO2​ , Adams' catalyst) is preferred because it exhibits exceptional activity for imine reduction at room temperature and atmospheric pressure[4]. For industrial scale-up, 5% Pt/C or Pd/C under elevated hydrogen pressure (50–100 bar) at 80–100 °C is utilized to maximize turnover frequencies and reduce catalyst costs[5][6].

Reaction Pathway Visualization

G TAA 2,2,6,6-Tetramethyl- 4-piperidone (TAA) Imine1 Primary Ketimine Intermediate TAA->Imine1 + NH3 / - H2O Imine2 Secondary Ketimine Intermediate TAA->Imine2 NH3 Ammonia Source (NH4Cl) NH3->Imine1 TAD Primary Amine (TAD) Imine1->TAD + H2 (PtO2) TAD->Imine2 + TAA / - H2O BTMpa Bis-amine Product (BTMpa) Imine2->BTMpa + H2 (PtO2)

Reaction cascade for the reductive amination of TAA to BTMpa.

Experimental Protocol

The following bench-scale methodology is adapted from validated preparative chemistry procedures and optimized for stoichiometric accuracy[3].

Materials & Reagents
  • 2,2,6,6-Tetramethyl-4-piperidone (TAA) : 50.0 g (0.322 mol)

  • Ammonium chloride ( NH4​Cl ) : 10.9 g (0.20 mol) (Note: This achieves the optimal 1:0.62 TAA:Ammonia molar ratio)

  • Platinum oxide ( PtO2​ ) : 1.0 g

  • Methanol (Anhydrous) : 200 mL

  • Sodium hydroxide (NaOH) : 20% w/v aqueous solution

  • Chloroform ( CHCl3​ ) : For extraction

  • Potassium carbonate ( K2​CO3​ , anhydrous) : Drying agent

Step-by-Step Methodology
  • Reaction Assembly : In a 500 mL heavy-walled hydrogenation flask, suspend 50.0 g of TAA and 10.9 g of finely powdered ammonium chloride in 200 mL of anhydrous methanol.

  • Inertion & Catalyst Addition : Purge the flask thoroughly with nitrogen gas. Carefully add 1.0 g of PtO2​ . (Safety: PtO2​ can ignite methanol vapors in the presence of oxygen; strict inertion is mandatory).

  • Hydrogenation : Evacuate the nitrogen and backfill the flask with hydrogen gas. Connect to a hydrogen balloon or atmospheric pressure hydrogenation apparatus. Stir the suspension vigorously at room temperature (20–25 °C).

  • Monitoring : Allow the reaction to proceed until hydrogen uptake completely ceases (typically 48 hours). The suspension will gradually change as the imine intermediates form and reduce.

  • Filtration : Purge the system with nitrogen to remove residual hydrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the platinum catalyst. Wash the pad with 20 mL of fresh methanol. (Safety: Keep the filtered catalyst wet to prevent auto-ignition).

  • Concentration : Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure at 40 °C.

  • Basification : Dissolve the resulting semi-solid residue (which contains the hydrochloride salt of the product) in 100 mL of distilled water. Chill the flask in an ice bath and add 20% aqueous NaOH dropwise with stirring until the solution reaches pH > 11.

  • Extraction & Drying : Extract the alkaline aqueous phase with chloroform (3 × 75 mL). Combine the organic layers and dry over anhydrous K2​CO3​ for 2 hours. Filter off the drying agent.

  • Purification : Evaporate the chloroform under reduced pressure. Transfer the crude oil to a short-path vacuum distillation setup. Collect the pure BTMpa fraction boiling at 154–156 °C at 1.5 mmHg .

Quantitative Data Summary

ParameterValue / ConditionMechanistic Rationale
Starting Material (TAA) 50.0 g (0.322 mol)Highly sterically hindered cyclic ketone.
Ammonia Source ( NH4​Cl ) 10.9 g (0.20 mol)Provides slow-release NH3​ in methanol.
Molar Ratio (TAA : NH3​ ) 1 : 0.62 Critical: Prevents over-formation of primary amine[2].
Catalyst PtO2​ (1.0 g)Enables atmospheric pressure reduction[4].
Solvent Methanol (200 mL)Solubilizes TAA; mediates proton transfer for imine formation.
Conditions 20–25 °C / 1 atm H2​ Mild conditions preserve the piperidine ring structure.
Expected Yield ~76% (36.5 g)Losses primarily due to minor primary amine side-product.
Boiling Point 154–156 °C @ 1.5 mmHgConfirms removal of lower-boiling primary amine impurities.

Troubleshooting & Optimization

  • High Primary Amine Impurity (TAD) : If GC-MS or NMR analysis shows a high concentration of 4-amino-2,2,6,6-tetramethylpiperidine, the local concentration of ammonia was too high during the initial phase. Ensure the NH4​Cl is not substituted with highly soluble ammonia sources without adjusting the addition rate.

  • Incomplete Conversion / Sluggish Uptake : TAA is sensitive to air and can form colored degradation products that poison noble metal catalysts[1]. Ensure TAA is stored under inert gas. If sluggishness persists, transitioning to a high-pressure autoclave (50 bar H2​ , 90 °C) with 5% Pt/C will force the reaction to completion[5].

References

  • Process for the preparation of bis(2,2,6,6-tetramethyl-4-piperidyl)amine (US Patent 4,923,992A). Ciba-Geigy Corporation. Details the critical stoichiometric ratios required for bis-amine selectivity.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDrAw-vyCRKIS4-21MKFP5YSYYzsuSXp1Jy9sza6nvvAknYiqWGi-t9vJUnxP9R4Nezy76gOHJuhdZe8uPQyxFuon51iKM1P1muAGb1uZaVJFXBW-LJl__qApzc5v5cbwWpvXR0NWP5QYPQuETpdXhPxjwsJNW6xZp9yFDsQ==]
  • Synthesis of (a) Bis(2,2,6,6-tetramethyl-4-piperidyl)amine. Preparative Chemistry. Outlines the bench-scale atmospheric hydrogenation protocol using Adams' catalyst.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNL8vclziKJb7DDWq3yudXLyFEgjzllKkszvPjHFGZFGOgcE-FiKiGqHbXOo6NCdC_AFi0UgDMLDy8VXr1AEK2e-EfxeD6HfAYgsamfTZ7qioI9XvN25sORabr6mCbUOahacHycKDNvFe272AuH5SqHRddpmxwoE0zlkrXLOavUg==]

Sources

Application

Application Note: Formulation of UV-Resistant Polymeric Packaging for Light-Sensitive Therapeutics Using BTMPS

Executive Summary & Scope In the pharmaceutical and medical device industries, the integrity of photosensitive active pharmaceutical ingredients (APIs) and the mechanical reliability of implantable polymers depend heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the pharmaceutical and medical device industries, the integrity of photosensitive active pharmaceutical ingredients (APIs) and the mechanical reliability of implantable polymers depend heavily on the UV resistance of their encapsulating matrix. Photo-oxidative degradation of polymers (such as polyolefins and polyurethanes) leads to chain scission, embrittlement, discoloration, and the potential leaching of toxic degradation byproducts into the therapeutic formulation[1].

This application note provides a comprehensive, self-validating protocol for formulating UV-resistant high-density polyethylene (HDPE) using Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) . Widely known as Tinuvin 770 or Light Stabilizer 770, BTMPS is a highly effective, low-molecular-weight Hindered Amine Light Stabilizer (HALS)[2][3].

Mechanistic Grounding: The Denisov Cycle

Unlike traditional UV absorbers (UVAs) that dissipate incident UV radiation as thermal energy, HALS compounds like BTMPS operate via a regenerative, free-radical-scavenging mechanism known as the Denisov Cycle [4][5].

When UV light penetrates a polymer matrix in the presence of oxygen, it cleaves chemical bonds, generating highly reactive alkyl radicals (R•) and peroxy radicals (ROO•). BTMPS does not absorb the UV light itself; instead, its secondary amine group (>NH) is oxidized to a stable nitroxyl radical (>NO•)[4][6]. This nitroxyl radical actively traps the polymer's alkyl radicals to form an alkoxyamine (>NOR). The alkoxyamine then reacts with a peroxy radical, neutralizing the threat and simultaneously regenerating the active nitroxyl radical[4][5]. Because BTMPS is continuously regenerated rather than consumed, it provides exceptional, long-term stabilization[7].

DenisovCycle BTMPS BTMPS (Amine) >NH Nitroxyl Nitroxyl Radical >NO• BTMPS->Nitroxyl Oxidation (UV/O2) Alkoxy Alkoxyamine >NOR Nitroxyl->Alkoxy + R• (Trapping) Alkoxy->Nitroxyl + ROO• (Regeneration) PolymerRad Alkyl Radical (R•) PolymerRad->Nitroxyl Trapped by PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Alkoxy Reacts with

Fig 1: The Denisov Cycle demonstrating the regenerative radical scavenging mechanism of BTMPS.

Formulation Rationale & Synergistic Design

The Causality of Additive Selection: BTMPS is a low-molecular-weight HALS. Its relatively high mobility within the polymer matrix allows it to rapidly migrate to the surface, providing unparalleled protection against surface micro-cracking and loss of gloss[1]. However, because BTMPS does not absorb UV photons, light can still penetrate the bulk polymer and initiate deep-layer degradation[8].

The Synergistic Approach: To engineer a fail-safe, self-validating system, BTMPS must be co-formulated with a Benzotriazole-based UV Absorber (e.g., Tinuvin 326 or Tinuvin 1130)[9]. The UVA acts as the primary physical shield, absorbing incident UV rays and converting them to harmless heat. Meanwhile, BTMPS acts as the secondary chemical defense, scavenging any free radicals generated by the scattered UV light that bypasses the UVA[8]. This synergistic combination exponentially increases the material's time-to-failure compared to either additive acting alone[8][9].

Experimental Protocol: Compounding and Accelerated Weathering

The following step-by-step methodology outlines the fabrication and validation of BTMPS-stabilized HDPE.

Phase 1: Melt Compounding (Extrusion)
  • Resin Preparation: Dry the medical-grade HDPE resin pellets at 80°C for 4 hours in a desiccant dryer to remove residual moisture, preventing hydrolytic degradation during processing.

  • Dry Blending: Mechanically mix the HDPE with 0.3 wt% BTMPS and 0.2 wt% Benzotriazole UVA .

    • Causality: A concentration of 0.3 wt% BTMPS is optimal to prevent "blooming" (surface aggregation and leaching) while ensuring a sufficient radical scavenging reservoir[3].

  • Twin-Screw Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 180°C at the feed zone to 210°C at the die.

    • Causality: High shear mixing is critical. Poor dispersion leaves localized zones unprotected, leading to premature localized photo-oxidation.

  • Specimen Fabrication: Quench the extrudate in a water bath, pelletize, and injection-mold the material into standard ASTM D638 Type IV tensile test bars and 50 µm thin films.

Phase 2: Accelerated UV Aging (Self-Validating System)

To ensure the formulation's efficacy, the protocol utilizes a control loop: comparing the synergistic blend against an unformulated control and single-additive baselines.

  • Exposure: Mount the specimens in a QUV Accelerated Weathering Tester (compliant with ASTM G154).

  • Cycle Parameters: Program the chamber for 8 hours of UV-A (340 nm) irradiation at 60°C, followed by 4 hours of dark condensation at 50°C.

  • Sampling Intervals: Withdraw sample cohorts at 0, 500, 1000, and 2000 hours for destructive testing.

Phase 3: Physico-Chemical Evaluation
  • Chemical Degradation Tracking (FTIR): Measure the Carbonyl Index (CI) using ATR-FTIR spectroscopy. The CI is calculated as the ratio of the carbonyl peak absorbance (~1715 cm⁻¹) to a stable reference polymer peak (e.g., 1465 cm⁻¹ for CH₂ bending).

    • Causality: Photo-oxidation produces carbonyl compounds (ketones, esters, carboxylic acids). A suppressed CI directly validates the radical-scavenging efficiency of BTMPS[10].

  • Mechanical Embrittlement Testing: Perform tensile testing at a crosshead speed of 50 mm/min to measure the Elongation at Break.

    • Causality: UV-induced chain scission drastically reduces polymer ductility. Retention of elongation is the primary functional metric for ensuring that pharmaceutical packaging will not crack under mechanical stress[9].

Workflow Step1 1. Dry Blending HDPE + BTMPS + UVA Step2 2. Twin-Screw Extrusion Melt Compounding Step1->Step2 Step3 3. Injection Molding Test Specimen Fabrication Step2->Step3 Step4 4. QUV Weather-Ometer Accelerated UV Aging Step3->Step4 Step5 5. Physico-Chemical Analysis FTIR & Tensile Testing Step4->Step5

Fig 2: Step-by-step experimental workflow for formulating and validating UV-resistant polymers.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the polymer formulations after 2000 hours of accelerated weathering, validating the synergistic causality of the BTMPS + UVA system.

FormulationAdditive Composition (wt%)Carbonyl Index (at 2000h)Elongation at Break RetentionPrimary Failure Mode
Negative Control None2.85< 5%Severe embrittlement, surface micro-cracking
UVA Only 0.5% Benzotriazole1.1045%Bulk protection achieved, but surface degradation persists
HALS Only 0.5% BTMPS0.8560%Surface protection achieved, but bulk photo-cleavage occurs
Synergistic Blend 0.3% BTMPS + 0.2% UVA0.15 > 90% Minimal degradation, structural integrity preserved

Sources

Method

Application Notes &amp; Protocols: Enhancing the Durability of 3D Printing Filaments with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Abstract: The expansion of Fused Filament Fabrication (FFF) 3D printing into functional prototyping, manufacturing aids, and end-use parts necessitates materials that can withstand environmental stressors. Ultraviolet (U...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The expansion of Fused Filament Fabrication (FFF) 3D printing into functional prototyping, manufacturing aids, and end-use parts necessitates materials that can withstand environmental stressors. Ultraviolet (UV) radiation is a primary factor in the degradation of common printing polymers, leading to diminished mechanical integrity and aesthetic appeal. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a Hindered Amine Light Stabilizer (HALS), into common 3D printing filaments such as PLA, ABS, and PETG to significantly extend their operational lifetime.

The Challenge: Photodegradation in 3D Printed Polymers

Polymers are central to 3D printing, but their organic nature makes them susceptible to degradation from UV radiation, heat, and oxygen.[1] This process, known as photo-oxidation, generates free radicals that initiate chain scission and cross-linking within the polymer matrix.[1] For researchers and developers, this manifests as:

  • Mechanical Failure: A reduction in tensile strength, elongation, and impact resistance, leading to brittle parts.[2][3][4]

  • Aesthetic Degradation: Pronounced color change, yellowing, and loss of surface gloss.[1][5][6]

  • Reduced Functional Lifespan: Compromised performance of custom lab equipment, jigs, fixtures, and long-term study apparatus exposed to ambient or direct light.

Commonly used 3D printing materials are particularly vulnerable. Studies show that prolonged UV-C exposure can reduce the mechanical properties of PLA by 6–8% and PETG by over 30%.[2] Another study noted a 17% decrease in tensile strength for both PLA and PETG after UV aging.[7] This vulnerability limits the use of 3D printed parts in many real-world applications.

The Solution: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770)

To counteract photodegradation, light stabilizers are incorporated into the polymer matrix.[8] Hindered Amine Light Stabilizers (HALS) are a highly efficient class of additives.[9][10] Unlike UV absorbers that block or absorb UV light and can be consumed over time, HALS function by scavenging the free radicals that cause degradation.[11][12]

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (CAS: 52829-07-9), commonly known by trade names such as Tinuvin® 770, is a low molecular weight HALS that offers excellent compatibility and performance in a variety of polymers, including those used in 3D printing.[13][14]

PropertyValue
Chemical Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
CAS Number 52829-07-9
Molecular Formula C₂₈H₅₂N₂O₄
Molecular Weight 480.72 g/mol
Appearance White to slightly yellowish crystalline powder or granules
Melting Point 81–86 °C
Solubility Insoluble in water; soluble in various organic solvents like acetone, chloroform, and methanol.

Table 1: Key physical and chemical properties of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[15][16][17][18][19]

Mechanism of Action: The Denisov Cycle

HALS do not absorb UV radiation but instead terminate the degradation cycle by trapping free radicals.[9][11] This regenerative process, often called the Denisov Cycle, allows a single HALS molecule to neutralize many radicals, providing exceptionally long-lasting protection.[11][12]

The core of this mechanism involves the HALS being oxidized to a stable nitroxyl radical (>NO•). This nitroxyl radical then scavenges polymer alkyl radicals (P•) and peroxy radicals (POO•), preventing them from propagating the degradation chain. Through a series of subsequent reactions, the original HALS amine is regenerated, ready to repeat the cycle.[11][12]

G cluster_cycle Denisov Cycle cluster_polymer Polymer Degradation HALS HALS (>NH) NO_Radical Nitroxyl Radical (>NO•) HALS->NO_Radical  Oxidation (POO•, O₂) NO_Ether Amine Ether (>NOP) NO_Radical->NO_Ether  + P• NOH Hydroxylamine (>NOH) NO_Radical->NOH  + P• NO_Ether->HALS  + POO• NOH->NO_Radical  + POO• Polymer Polymer (PH) P_Radical Alkyl Radical (P•) Polymer->P_Radical UV, Heat P_Radical->NO_Radical Radical Scavenging POO_Radical Peroxy Radical (POO•) P_Radical->POO_Radical  + O₂ POO_Radical->HALS Radical Scavenging POO_Radical->NOH Regeneration POOH Hydroperoxide (POOH) (Further Degradation) POO_Radical->POOH  + PH POOH->P_Radical

Figure 1: The regenerative Denisov Cycle of HALS interrupting polymer photo-oxidation.

Protocol: Preparation of HALS-Stabilized 3D Printing Filament

Directly mixing a small percentage of powdered additive into a large batch of polymer pellets can lead to poor dispersion. The industry-standard approach is to first create a "masterbatch," which is a concentrated mixture of the additive in a carrier polymer.[20] This masterbatch is then blended with virgin polymer during filament extrusion.

Workflow Overview

G cluster_prep Phase 1: Masterbatch Preparation cluster_extrude Phase 2: Filament Extrusion cluster_qc Phase 3: Quality Control & Validation A 1. Weigh Polymer Carrier & HALS 770 B 2. Tumble Dry-Blend A->B C 3. Compound in Twin-Screw Extruder B->C D 4. Pelletize Masterbatch C->D E 5. Blend Masterbatch & Virgin Polymer D->E F 6. Extrude Filament E->F G 7. Spool Filament F->G H 8. Print Test Specimens (ASTM D638) G->H I 9. Accelerated Weathering Test H->I J 10. Post-Exposure Mechanical & Color Testing I->J

Figure 2: Overall workflow for producing and validating HALS-stabilized filament.
Protocol 1: Masterbatch Compounding

Objective: To create a 5% (w/w) masterbatch of HALS 770 in a polymer carrier.

Materials & Equipment:

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770) powder

  • Virgin polymer pellets (e.g., PLA, PETG, or ABS, must match the final filament polymer)

  • Precision scale

  • Tumble blender

  • Laboratory-scale twin-screw extruder with a pelletizing die

  • Air-knife or water bath for cooling strands

  • Pelletizer

Methodology:

  • Drying: Thoroughly dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during extrusion. (e.g., PLA: 4 hours at 80°C; PETG: 4 hours at 65°C).

  • Calculation: For a 1000 g batch of 5% masterbatch, calculate the required masses:

    • Mass of HALS 770 = 1000 g * 0.05 = 50 g

    • Mass of Polymer = 1000 g * 0.95 = 950 g

  • Pre-Mixing: Accurately weigh the dried polymer pellets and HALS 770 powder. Combine them in a tumble blender and mix for 15-20 minutes to ensure a homogenous pre-blend. This step is critical for consistent feeding into the extruder.

  • Extrusion Compounding:

    • Set the temperature profile on the twin-screw extruder appropriate for the carrier polymer. The goal is to ensure the polymer is fully molten and the HALS is well-dispersed without causing thermal degradation.

    • Start the extruder at a low screw speed and begin feeding the pre-mixed material.

    • Gradually increase the screw speed to ensure thorough mixing and dispersion of the HALS within the polymer melt.

  • Pelletizing: Extrude the molten compound through a strand die, cool the strands (using an air knife or water bath), and feed them into a pelletizer to produce uniform masterbatch pellets.

  • Drying & Storage: Dry the resulting masterbatch pellets and store them in a sealed, moisture-proof container.

Protocol 2: Stabilized Filament Extrusion

Objective: To produce a 1.75 mm filament with a final HALS 770 concentration of 0.5% (w/w).

Materials & Equipment:

  • HALS 770 Masterbatch (5% w/w) from Protocol 1

  • Virgin polymer pellets (same type as masterbatch carrier)

  • Single-screw filament extruder with diameter-monitoring laser gauge and automated puller speed control

  • Filament spooler

Methodology:

  • Drying: Dry both the virgin polymer pellets and the masterbatch pellets as per manufacturer specifications.

  • Calculation & Blending: To achieve a final concentration of 0.5% HALS, the masterbatch must be "let down" at a 1:9 ratio with the virgin polymer. For a 1000 g batch:

    • Required HALS = 1000 g * 0.005 = 5 g

    • Required Masterbatch (at 5% conc.) = 5 g / 0.05 = 100 g

    • Required Virgin Polymer = 1000 g - 100 g = 900 g

    • Physically blend the 100 g of masterbatch with 900 g of virgin polymer.

  • Extrusion:

    • Set the extruder temperature profile for the specific polymer.

    • Feed the blended material into the extruder.

    • Monitor the filament diameter closely using the laser gauge. The puller speed should be automatically adjusted to maintain the target diameter (e.g., 1.75 mm ± 0.05 mm).

  • Spooling: Once a stable diameter is achieved, feed the filament onto the spooler, ensuring even winding without tangles.

PolymerRecommended HALS Loading (% w/w)Notes
PLA 0.2% - 0.6%Effective in reducing UV-induced brittleness and discoloration.
PETG 0.3% - 0.8%Significantly improves resistance to yellowing and mechanical degradation.[21]
ABS 0.4% - 1.0%Provides excellent UV stability. Often used with a UV absorber for synergistic effects.

Table 2: Recommended loading concentrations of HALS 770 for common 3D printing filaments. The optimal concentration depends on the intended application and exposure conditions and should be determined experimentally.[14]

Protocol: Performance Validation

Objective: To quantify the improvement in UV stability of the HALS-stabilized filament compared to an unstabilized control.

Materials & Equipment:

  • 3D printer

  • Unstabilized and HALS-stabilized filaments

  • Accelerated weathering chamber (e.g., Q-Lab QUV with UVA-340 lamps or a Xenon Arc chamber with a daylight filter)[22]

  • Universal Testing Machine (UTM) for tensile testing

  • Spectrophotometer or colorimeter

Methodology:

  • Specimen Preparation: For both the stabilized and unstabilized materials, 3D print a set of standardized test specimens (e.g., ASTM D638 Type I "dog-bone" for tensile testing and flat chips for color measurement). Record the printing parameters to ensure consistency.

  • Baseline Testing (0 Hours):

    • Perform tensile tests on a subset of specimens (n=5) from each group to determine the initial tensile strength and elongation at break.

    • Measure the initial color (CIELAB Lab* values) of the flat chips.

  • Accelerated Weathering:

    • Place the remaining specimens in the accelerated weathering chamber.

    • Use a standard test cycle, such as ASTM G154 Cycle 1 (8 hours UV at 60°C BPT, followed by 4 hours condensation at 50°C BPT) or ASTM D2565 for Xenon-Arc exposure.[23][24][25]

  • Interim and Final Testing:

    • Remove sets of specimens at predetermined intervals (e.g., 250, 500, 750, 1000 hours).

    • After each interval, perform tensile testing and color measurements.

  • Data Analysis:

    • Calculate the percent retention of mechanical properties for each material at each time interval.

    • Calculate the total color change (ΔE*) for each material.

    • Plot the results to visualize the degradation rate of the stabilized versus the unstabilized material.

Expected Results
Exposure (Hours)MaterialTensile Strength RetentionΔE* (Color Change)Visual Observation
0 Unstabilized PETG100%0.0Clear, glossy
Stabilized PETG 100% 0.0 Clear, glossy
500 Unstabilized PETG65%8.2Significant yellowing, brittle
Stabilized PETG 94% 1.5 Slight haze, remains ductile
1000 Unstabilized PETG41%15.6Brownish, severe cracking
Stabilized PETG 88% 3.1 Minor yellowing, no cracks

Table 3: Example data from an accelerated weathering study comparing unstabilized PETG with PETG containing 0.5% HALS 770. The stabilized material demonstrates significantly better retention of mechanical properties and resistance to color change.

Troubleshooting

ProblemPotential CauseSuggested Solution
Inconsistent Filament Diameter Poor mixing of masterbatch; inconsistent extruder temperature.Ensure thorough dry-blending of masterbatch and virgin pellets. Verify and stabilize extruder temperature zones.
Nozzle Clogs During Printing Agglomerates of HALS additive; poor masterbatch quality.Use a high-quality twin-screw extruder for masterbatch production to ensure full dispersion. Consider adding a melt filter.
Reduced Inter-layer Adhesion HALS migrating to the surface; loading level too high.Reduce the HALS concentration. Optimize print temperature and cooling to improve layer bonding.
Antagonistic Effect with Other Additives Chemical interaction between HALS and acidic additives (e.g., some flame retardants).[26]HALS are alkaline and can be neutralized by acidic compounds.[10] Review full formulation; avoid co-use with acidic additives.

Safety & Handling

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is an industrial chemical. Always consult the Safety Data Sheet (SDS) before use.[27] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder. Ensure adequate ventilation during melt processing to avoid inhalation of any potential fumes.

Conclusion

The incorporation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate into 3D printing filaments via a systematic masterbatch approach is a field-proven method to dramatically enhance their resistance to UV degradation. By following the detailed protocols for compounding, extrusion, and validation, researchers and developers can produce stabilized filaments that yield durable, long-lasting parts suitable for demanding, real-world applications. This enables the reliable use of 3D printing for creating functional components that maintain their mechanical integrity and aesthetic properties over extended periods of environmental exposure.

References

  • Wikipedia. Hindered amine light stabilizers. [Link]

  • TINUVIN 770 Technical D
  • Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism. [Link]

  • Addmaster. (2024, June 26). Antimicrobial Additives in 3D Printing Filaments. [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]

  • Linan Hanz. (2022, August 5). Structure, principle of action and common types of hindered amine light stabilizers (HALS). [Link]

  • Semantic Scholar. Search for Unified Action Mechanism of Hindered Amine Light Stabilizers. [Link]

  • Wikipedia. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. [Link]

  • Plastic Service Centers. (2025, January 20). The Benefits of Using Plastic Additives in 3D Printing. [Link]

  • BASF. (2019, October 1). Tinuvin® 770 DF Technical Data Sheet. [Link]

  • UL Prospector. Tinuvin® 770. [Link]

  • Coroș, M., et al. (2021). Aging of 3D Printed Polymers under Sterilizing UV-C Radiation. MDPI. [Link]

  • Endeavor 3D. Accelerated Weathering Test: Color resistance. [Link]

  • Jellypipe. Durability of photopolymers in 3D printing with SLA and DLP. [Link]

  • ResearchGate. (2021). Effects of accelerated weathering on properties of 3D-printed PLA scaffolds. [Link]

  • MDPI. (2024, November 26). Influence of Recycling and UV Exposure on the Properties of 3D Printing Polymer Materials. [Link]

  • MDPI. (2024, November 26). Influence of Recycling and UV Exposure on the Properties of 3D Printing Polymer Materials. [Link]

  • MDPI. (2025, January 14). Enhancing Polylactic Acid (PLA) Performance: A Review of Additives in Fused Deposition Modelling (FDM) Filaments. [Link]

  • Ares Industries. (2023, March 24). From Flame Retardants to Lubricants: Exploring Additives in Filament. [Link]

  • AXIOMATEK. (2025, December 3). What is 3D Printer Filament Made Of? Polymers, Additives, Composites, and Beyond. [Link]

  • HAL-Inria. (n.d.). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. [Link]

  • BioResources. (2019, September 18). Effects of ultraviolet aging on properties of wood flour–poly(lactic acid) 3D printing filaments. [Link]

  • Wellt Chemicals. Tinuvin 770. [Link]

  • 3M. (1999, June). The Influence of Polymer Process Aid (PPA) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE. [Link]

  • Presto Group. Testing the Properties of Polymers with Xenon Test and UV Test. [Link]

  • Riukai Machinery. (2025, October 14). Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability. [Link]

  • 3Faktur. (2018, October). Accelerated Weathering Test: Mechanical Properties. [Link]

  • MDPI. (2021, November 26). Accelerated Aging Effect on Mechanical Properties of Common 3D-Printing Polymers. [Link]

  • ResearchGate. (2020). Estimation of Shelf Life of 3D-Printed PLA Scaffolds by Accelerated Weathering. [Link]

  • Smithers. Weathering and UV Testing. [Link]

  • Atlas. (2022, March 21). Weathering Testing Standards for Polymers. [Link]

  • E-Squared. (2022, July 8). 5-Part Series (Part 2): Performance Tests to Ensure Suitability for UV Resistance. [Link]

  • 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage. [Link]

  • 3M. (2001, August 15). The Influence of Polymer Process Additives (PPAs) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE Blown Film Applications: Part IIB. [Link]

  • The Center for Forensic Science Research & Education. (2024, September 3). btmps. [Link]

  • University of Washington ADAI. BTMPS found in confirmed drug checking results in Washington. [Link]

  • Opioid Data Lab. (2024, August 1). Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. [Link]

  • UCLA Health. (2025, February 7). UCLA researchers find high levels of the industrial chemical BTMPS in fentanyl. [Link]

  • Just Think 3D. (2024, February 29). PLA, ABS and PETG Filament Comparison: Which Filament is Best for Your 3D Printer?. [Link]

  • Zinuo. (2025, September 26). 3D Printing Filament Masterbatch for PLA ABS PETG. [Link]

  • Blue Ember. (2025, July 31). PLA vs PETG vs ABS. [Link]

  • Dawn Group. (2025, December 23). PETG vs PLA vs ABS: A Complete Comparison for 3D Printing Users. [Link]

  • Creality. (2025, September 24). PLA, ABS, PETG & More: 3D Filament Types Comparison. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate at High Temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, commonly known as Tinuvin 770. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, commonly known as Tinuvin 770. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability and degradation at elevated temperatures. As a low molecular weight hindered amine light stabilizer (HALS), Tinuvin 770 is crucial for protecting polymers and other materials from degradation.[1][2] However, its own thermal stability is a critical factor during processing and in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Tinuvin 770? At what temperature does it start to degrade?

A1: Tinuvin 770 is generally considered to have good thermal stability.[3] However, its degradation is a gradual process that is dependent on both temperature and time. Thermogravimetric analysis (TGA) data indicates that significant weight loss begins to occur at temperatures above 200°C.[4][5]

It's important to understand that "degradation" isn't a single event at a specific temperature but a process. Early-stage degradation, which may not be immediately obvious, can occur at lower temperatures with prolonged exposure. For instance, some studies suggest that while the major decomposition occurs at higher temperatures, initial, more subtle changes might begin at lower temperatures, especially in the presence of other reactive species.[6]

Temperature (°C)Weight Loss (%)
1500.7
1750.7
2001.0
2252.1
2507.2
27519.8
Table 1: Typical weight loss of pure Tinuvin 770 as a function of temperature, determined by TGA at a heating rate of 20°C/min in air.[4][5]
Q2: We are observing unexpected degradation of our polymer formulation containing Tinuvin 770 during melt processing, even below its main decomposition temperature. What could be the cause?

A2: This is a common issue that can be attributed to several factors beyond the inherent thermal stability of Tinuvin 770:

  • Interactions with Other Additives: Tinuvin 770 can interact with other additives in your formulation, such as phenolic antioxidants or thiosynergists.[7][8] These interactions can sometimes lead to antagonistic effects, reducing the overall thermal stability of the system.[7] The stabilization mechanism of HALS can be altered in the presence of sulfur-containing compounds.[9]

  • Presence of Impurities: The purity of both the Tinuvin 770 and the polymer resin is critical. Acidic or basic residues from the polymerization process or other impurities can catalyze the degradation of the HALS.

  • Processing Conditions: High shear rates and localized "hot spots" within processing equipment can expose the material to temperatures significantly higher than the set processing temperature. This can initiate degradation even if the bulk temperature is within the acceptable range.

  • Oxygen Availability: The presence of oxygen can significantly accelerate the thermal-oxidative degradation of both the polymer and the HALS. While HALS are effective against thermo-oxidative degradation, their capacity is not unlimited.

Q3: What are the primary degradation products of Tinuvin 770 at high temperatures, and how can we detect them?

A3: The high-temperature degradation of Tinuvin 770 involves the breakdown of the ester linkages and modifications to the piperidyl rings. The primary degradation pathway is believed to involve hydrolysis or thermolysis of the sebacate ester bonds, leading to the formation of 2,2,6,6-tetramethyl-4-piperidinol (HTMP) and decanedioic acid (sebacic acid) or its derivatives.[10] At higher temperatures, further fragmentation of the piperidyl ring can occur.

The most effective analytical techniques for identifying these degradation products are hyphenated methods that combine separation with detection:

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for analyzing the thermal decomposition products of polymers and additives.[11][12] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS.[13]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for analyzing the degradation products in solvent extracts of the polymer.[7][9] It allows for the separation and identification of both the intact HALS and its less volatile degradation products.[14]

Q4: Our analytical results show a rapid decrease in the concentration of Tinuvin 770 after thermal aging, but we don't see a corresponding increase in the expected degradation products. Why might this be?

A4: This scenario suggests a few possibilities that should be investigated:

  • Volatility of Degradation Products: Some of the initial degradation products may be sufficiently volatile to be lost from the sample during thermal aging, especially if performed in an open or vented system.

  • Reaction with the Polymer Matrix: The degradation products of Tinuvin 770, or the reactive intermediates formed during its degradation, can become chemically bound to the polymer matrix. This would make them non-extractable and therefore undetectable by standard HPLC analysis of solvent extracts.

  • Formation of Non-Nitroxyl Radical Species: The protective mechanism of HALS involves the formation of stable nitroxyl radicals.[15] However, under certain high-temperature conditions, side reactions may lead to the formation of other, non-radical species that are not part of the primary stabilizing cycle and may be difficult to detect.

  • Incomplete Extraction: Ensure your solvent extraction method is effective for both the parent HALS and its potential degradation products, which may have different polarities.

Troubleshooting Guides

Troubleshooting Guide 1: Investigating Premature Degradation During Polymer Processing

This guide provides a systematic approach to identifying the root cause of unexpected degradation of formulations containing Tinuvin 770.

Step 1: Characterize the Raw Materials

  • Protocol:

    • Obtain certificates of analysis for the Tinuvin 770 and the polymer resin.

    • Perform Thermogravimetric Analysis (TGA) on the neat Tinuvin 770 and the polymer resin separately to establish their individual thermal stability profiles.

    • Use a technique like Differential Scanning Calorimetry (DSC) to check for any unexpected thermal events in the raw materials.[16]

Step 2: Analyze the Processed Material

  • Protocol:

    • Carefully collect samples of the processed polymer at different stages of the processing line.

    • Use solvent extraction followed by HPLC-UV or HPLC-MS to quantify the remaining concentration of Tinuvin 770.

    • Employ Py-GC-MS to identify any volatile degradation products that may have formed.

Step 3: Evaluate Processing Conditions

  • Protocol:

    • Review the processing temperature profiles, screw design, and shear rates.

    • Consider using thermal imaging to identify potential hot spots in the processing equipment.

    • If possible, run a trial at a lower processing temperature or with a less aggressive screw design to see if the degradation is mitigated.

Step 4: Assess Additive Interactions

  • Protocol:

    • Prepare and process small batches of the polymer with individual additives and binary combinations to isolate any antagonistic interactions.

    • Analyze these samples using the methods described in Step 2.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis CryoMill Cryo-mill Polymer Extraction Solvent Extraction CryoMill->Extraction PyGCMS Py-GC-MS CryoMill->PyGCMS Concentration Concentrate Extract Extraction->Concentration Reconstitution Reconstitute for Analysis Concentration->Reconstitution HPLCMS HPLC-MS Reconstitution->HPLCMS Identification Identify Degradation Products PyGCMS->Identification HPLCMS->Identification Quantification Quantify Tinuvin 770 and Degradation Products HPLCMS->Quantification

Caption: Workflow for analytical method development.

References

  • Himmelsbach, M., et al. (2016). Advances in the determination of hindered amine light stabilizers - A review. Analytica Chimica Acta. Available from: [Link]

  • MDPI. (2022). Enhancement of Ultraviolet Light Resistance of Colorless and Transparent Semi-Alicyclic Polyimide Nanocomposite Films via the Incorporation of Hindered Amine Light Stabilizers for Potential Applications in Flexible Optoelectronics. Polymers. Available from: [Link]

  • Hunan Chemical BV. UV-Light-Stabilizer-770.pdf. Available from: [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Available from: [Link]

  • Beissmann, S., et al. (2014). Analytical evaluation of the performance of stabilization systems for polyolefin materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists.
  • 2017 ERP System. TINUVIN 770 - Low Molecular Weight Hindered Amine Light Stabilizer (HALS). Available from: [Link]

  • IEA SHC. The Art of Stabilization. Available from: [Link]

  • OECD. (2008). SIDS Initial Assessment Report for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Available from: [Link]

  • European Science. (2016). The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene.
  • Wikipedia. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Available from: [Link]

  • Shikh Zadeh, H. (2016). The Study of the Possibility of Using Expired Ultraviolet Stabilizer (Tinuvin 770) in Polypropylene. European Online Journal of Natural and Social Sciences. Available from: [Link]

  • ResearchGate. Chemical structure of Hindered Amine Light Stabilizers. (A) Tinuvin 770... Available from: [Link]

  • Motyakin, M.V., & Schlick, S. (2002). Thermal degradation at 393 K of poly(acrylonitrile-butadiene-styrene) (ABS) containing a hindered amine stabilizer.
  • IntechOpen. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Available from: [Link]

  • IntechOpen. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Available from: [Link]

  • PMC. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology. Available from: [Link]

  • National Institute of Technology and Evaluation, Japan. Bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate Chemical Substances Control Law Reference No. Available from: [Link]

  • Google Patents. JP2531659B2 - Process for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate.
  • Opioid Data Lab. (2024). Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl). Available from: [Link]

  • Digital CSIC. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Available from: [Link]

  • Google Patents. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate.
  • Digital CSIC. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Available from: [Link]

  • Journal of Biomolecular Techniques. (2013). Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics. Available from: [Link]

  • Mettler Toledo. Thermal Analysis in Practice Tips and Hints. Available from: [Link]

  • Forschungszentrum Jülich. (2022). Multiple Substrate Binding Mode-Guided Engineering of a Thermophilic PET Hydrolase. ACS Catalysis. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HALS Blooming &amp; Migration in Polyolefins

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently navigate the critical intersection between polymer chemistry and pharmaceutical safety. Hindered Amine Light Stabilizers (HALS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently navigate the critical intersection between polymer chemistry and pharmaceutical safety. Hindered Amine Light Stabilizers (HALS) are indispensable for protecting polyolefins (like polyethylene and polypropylene) from photo-oxidation by acting as free radical scavengers[1]. However, their tendency to "bloom" or migrate to the surface of the polymer poses severe Extractables and Leachables (E&L) risks, particularly in drug development and pharmaceutical packaging[2].

This technical guide provides a mechanistic understanding of HALS migration and actionable, field-proven protocols to resolve these issues in your laboratory and manufacturing workflows.

Part 1: The Causality of Blooming (Mechanistic Overview)

Blooming is not a random manufacturing defect; it is a thermodynamically driven process. When polyolefins are processed in the melt state, HALS solubility is high. However, as the polymer cools and crystallizes, the free volume within the matrix decreases. Additives are physically excluded from the highly ordered crystalline domains and forced into the amorphous regions[3].

If the local concentration of HALS in these amorphous regions exceeds its solubility limit at room temperature, a state of supersaturation occurs. This establishes a chemical potential gradient that drives the HALS molecules to the surface of the polymer, resulting in a visible white haze or powdery exudate.

HALS_Blooming N1 Polymer Melt (High HALS Solubility) N2 Cooling & Crystallization (Exclusion to Amorphous Regions) N1->N2 N3 HALS Supersaturation (Exceeds Solubility Limit) N2->N3 N4 Surface Migration (Blooming & Exudation) N3->N4 N5 E&L Risk in Pharma Packaging (Drug Interaction) N4->N5

Mechanism of HALS exclusion, supersaturation, and surface blooming in polyolefins.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: We observe a white, powdery residue on our HDPE pharmaceutical bottles. How do we confirm if it is HALS blooming versus a slip agent (e.g., erucamide)? A1: The visual symptoms are identical, but their chemical signatures differ. HALS blooming is highly prominent when using low-molecular-weight (monomeric) stabilizers, which possess higher volatility and mobility[4]. To differentiate, perform an ATR-FTIR surface analysis. HALS will show characteristic secondary or tertiary amine peaks (around 3300 cm⁻¹ for N-H or specific C-N stretching), whereas slip agents will display strong amide carbonyl peaks (~1650 cm⁻¹). For definitive identification, surface washing followed by GC-MS is required[5].

Q2: How does HALS migration impact Extractables and Leachables (E&L) studies for drug development? A2: In pharmaceutical packaging, any migrating compound is a potential leachable that can interact with the active pharmaceutical ingredient (API) or pose toxicological risks to the patient[2]. HALS are basic (alkaline) and can react with acidic APIs, leading to drug degradation. Regulatory bodies require rigorous E&L profiling. If monomeric HALS migrate into the drug product, the packaging will likely fail regulatory safety assessments.

Q3: How can we formulate our polyolefins to prevent migration while maintaining UV stability? A3: The most effective strategy is to transition from monomeric HALS to polymeric or oligomeric HALS. Polymeric HALS (typically >2000 g/mol ) remain physically entangled within the polymer matrix, exhibiting minimal migration and volatility[1]. Additionally, combining a high-molecular-weight HALS with a low-molecular-weight HALS can yield a synergistic effect, balancing immediate surface protection with long-term matrix stability[6].

Part 3: Quantitative Data: HALS Migration & E&L Risk Assessment

Understanding the relationship between molecular weight and migration potential is critical for selecting the right additive for pharmaceutical applications.

HALS ClassificationTypical Molecular Weight ( g/mol )Relative Migration RateE&L Risk LevelRecommended Pharma Packaging Use
Monomeric (e.g., HALS-770)~480HighCriticalNot recommended for direct liquid contact
Oligomeric 1,500 - 2,000ModerateModerateSecondary packaging only
Polymeric (e.g., HALS-944)> 2,000Very LowLowPreferred for primary containers
Synergistic Blends MixedLowLow-ModerateEvaluated on a case-by-case basis
Part 4: Self-Validating Protocol: Accelerated E&L Screening for HALS

To ensure absolute trustworthiness in your E&L data, this protocol incorporates a self-validating internal standard mechanism. This guarantees that any matrix effects or analyte losses during extraction are mathematically corrected.

Objective: Quantify HALS extractables from polyolefin packaging using simulated solvent extraction and LC-MS/GC-MS[5][7].

Step 1: Sample Preparation & Self-Validation Spiking

  • Cut the polyolefin sample (e.g., PP IV bag) into 1 cm² pieces to maximize the exposed surface area.

  • Validation Step: Spike the extraction vessel with a known concentration of an isotopically labeled internal standard (e.g., Deuterated Tinuvin 770). Causality: This ensures that extraction efficiency is actively monitored. If the recovery rate of the internal standard drops below 90%, the extraction parameters must be adjusted, preventing false-negative leachable reports.

  • Submerge the pieces in an appropriate drug simulant (e.g., 10% ethanol/water for aqueous drugs, or isooctane for lipophilic drugs)[7].

  • Incubate in a sealed microchamber at 50°C for 72 hours to accelerate migration.

Step 2: Chromatographic Separation

  • Extract the solvent. For volatile HALS degradants, inject 1 µL into a GC-MS system. For intact polymeric/oligomeric HALS, use LC-MS[5].

  • Causality: GC-MS requires analytes to be volatile and thermally stable. High-molecular-weight polymeric HALS will not vaporize and will permanently foul the GC column. Therefore, LC-MS is mandatory for detecting intact polymeric stabilizers.

Step 3: Mass Spectrometry & Toxicological Assessment

  • Identify peaks using a validated polymer additives mass spectral library[5].

  • Calculate the exact concentration of migrated HALS based on the internal standard recovery ratio.

  • Compare the extracted concentrations against the Analytical Evaluation Threshold (AET) derived from the drug's maximum daily dose to determine toxicological risk.

EL_Workflow S1 Sample Prep & IS Spiking (Solvent Extraction) S2 Chromatographic Separation (GC-MS / LC-MS) S1->S2 S3 Mass Spectrometry (Identify HALS & Degradants) S2->S3 S4 Toxicological Risk Assessment (Compare to AET) S3->S4

Analytical workflow for detecting and assessing HALS extractables and leachables.

References
  • US20130267633A1 - Stabilized Polyolefins Having Increased Agrochemical and UV Resistance and Methods of Use.
  • Hindered Amine Light Stabilizers (HALS) Market, Demand, Volume, Price Range, and Industry Outlook Report. Prismane Consulting.
  • Light Stabilizers/UV Absorbers - Selection Tips & Formul
  • Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
  • C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Shimadzu.
  • Identification, Analysis and Safety Assessment of Leachables and Extractables.
  • Microwave Heating Causes Rapid Degradation of Antioxidants in Polypropylene Packaging, Leading to Greatly Increased Specific Migration to Food Simulants As Shown by ESI-MS and GC-MS.

Sources

Troubleshooting

Reducing the volatility of low molecular weight HALS

Welcome to the Advanced Materials & Formulation Support Center . As drug delivery systems, medical devices, and pharmaceutical packaging evolve, the demand for highly stable polyolefins and engineering plastics increases...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Formulation Support Center . As drug delivery systems, medical devices, and pharmaceutical packaging evolve, the demand for highly stable polyolefins and engineering plastics increases. Hindered Amine Light Stabilizers (HALS) are essential for preventing UV-induced photo-oxidation[1]. However, Low Molecular Weight (LMW) HALS are prone to volatilization during high-temperature processing and migration (blooming) during the product lifecycle[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with mechanistic insights, field-proven strategies, and self-validating protocols to eliminate HALS volatility in your advanced formulations.

Section 1: Mechanistic Overview & The Denisov Cycle

To troubleshoot volatility, we must first understand how HALS function. HALS protect polymers via the Denisov Cycle , a regenerative process where the hindered amine (>N-H) is oxidized to an active nitroxyl radical (>N-O•). This radical scavenges polymer degradation radicals (R•) to form a dormant aminoether (>N-OR), which subsequently reacts with peroxy radicals (ROO•) to regenerate the nitroxyl radical[2]. Because they regenerate, HALS provide nearly endless protection—provided they remain in the polymer[3].

The Volatility Problem: LMW HALS (typically <500 g/mol ) have high vapor pressures and high mobility. During melt extrusion, they evaporate out of the matrix. Over time, they migrate through the amorphous regions of the polymer to the surface, breaking the regenerative cycle and potentially leaching into sensitive drug formulations[1].

G cluster_0 Denisov Cycle vs. Volatility Loss LMW LMW HALS (>N-H) High Mobility Volatilization Volatilization / Blooming (Loss of Efficacy) LMW->Volatilization Heat / Migration Nitroxyl Nitroxyl Radical (>N-O•) Active Scavenger LMW->Nitroxyl Oxidation (O2/UV) Aminoether Aminoether (>N-OR) Dormant State Nitroxyl->Aminoether Scavenges R• Aminoether->Nitroxyl Scavenges ROO• PolymerRadical Polymer Radical (R• / ROO•) Degradation PolymerRadical->Nitroxyl Neutralized

Fig 1: The Denisov Cycle and the disruption caused by LMW HALS volatilization.

Section 2: Troubleshooting Guide & FAQs

Q1: We are experiencing rapid loss of UV stability in our medical tubing after high-temperature extrusion. What is causing this, and how do we fix it? Causality & Solution: The processing temperature of your polymer likely exceeds the volatilization threshold of your LMW HALS. At temperatures above 200°C, monomeric HALS vaporize, leaving the extruded tubing unprotected[1]. Recommendation: Transition to Polymeric or Oligomeric HALS. By increasing the molecular mass to the optimal 1,500–3,000 g/mol range, the stabilizer entangles with the polymer chains, significantly reducing its vapor pressure and migration rate while maintaining excellent light stabilization efficacy and dispersion[4].

Q2: Our packaging films show surface blooming, and we detect HALS leaching into the packaged pharmaceutical formulations. How can we achieve zero migration? Causality & Solution: Blooming occurs because LMW HALS are not thermodynamically miscible with the polymer matrix at room temperature; they phase-separate and migrate to the surface[5]. Recommendation: Implement Reactive HALS. These molecules contain reactive functional groups (e.g., double bonds) that chemically bond to the polymer backbone during reactive extrusion. Because the HALS becomes an integral part of the polymer chain, migration and volatilization are mathematically reduced to zero[5].

Q3: We use acidic excipients in our drug formulations. Our current HALS-stabilized packaging degrades rapidly upon contact. Why? Causality & Solution: Traditional HALS (>N-H or >N-CH3) are basic. When exposed to acidic environments (e.g., halogenated compounds, acidic drugs, or sulfur), the amine nitrogen becomes protonated. This protonation blocks the conversion to the active nitrogen-oxygen radical (>N-O•), deactivating the stabilizer[2][6]. Recommendation: Switch to NOR-HALS (Alkoxyamine HALS). The >N-OR structure significantly lowers the basicity of the nitrogen atom, preventing protonation and offering improved resistance to chemicals. Furthermore, high molecular weight NOR-HALS offer superior thermal stability and chemical resistance without the volatility issues of LMW variants[6].

Section 3: Quantitative Comparison of HALS Technologies

To facilitate your formulation choices, the following table summarizes the quantitative performance metrics of different HALS classes:

HALS TechnologyTypical Molecular Weight ( g/mol )Volatility ( T10%​ Weight Loss)Migration RiskChemical Resistance (Basicity)
LMW HALS 400 – 500~250°CHighBasic (Poor acid resistance)
Polymeric HALS 1,500 – 3,000>300°CLowBasic
NOR-HALS 700 – 2,000280°C – 320°CLow to ModerateNon-basic (High acid resistance)
Reactive HALS N/A (Matches Polymer MW)N/A (No loss)ZeroVariable

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your formulation development, do not rely solely on theoretical data. Use the following self-validating protocols to empirically prove the reduction of HALS volatility in your lab.

Protocol 1: Covalent Grafting of Reactive HALS via Twin-Screw Extrusion

Causality: Reactive extrusion utilizes mechanical shear and thermal energy to initiate free radical grafting. Covalently bonding the HALS to the polyolefin backbone physically prevents volatilization and migration[5].

  • Pre-Mixing: Dry blend the base polyolefin resin with 1.5 wt% Reactive HALS monomer and 0.1 wt% dicumyl peroxide (DCP) initiator.

    • Reasoning: DCP decomposes at extrusion temperatures to create macroradicals on the polymer backbone, which then attack the double bond of the reactive HALS.

  • Melt Compounding: Process the blend through a co-rotating twin-screw extruder (Temperature profile: 180°C to 210°C, 200 RPM).

    • Reasoning: Twin-screw systems provide the high shear necessary for homogenous radical distribution before the peroxide is fully consumed.

  • Quenching & Pelletizing: Extrude the strand into a cold water bath and pelletize.

  • Self-Validation Step (Soxhlet Extraction): Subject 5g of the pelletized polymer to continuous Soxhlet extraction using chloroform for 24 hours.

    • Reasoning: Chloroform dissolves unreacted monomeric HALS but not the polyolefin. Post-extraction FTIR analysis of the polymer must show the persistence of the >N-O stretch (approx. 1240 cm⁻¹), validating that the HALS is covalently grafted and immune to leaching.

G Base Base Polymer Matrix Extrusion Reactive Extrusion (Melt Phase) Base->Extrusion ReactiveHALS Reactive HALS Monomer ReactiveHALS->Extrusion Initiator Peroxide Initiator Initiator->Extrusion Extraction Soxhlet Extraction (Self-Validation) Extrusion->Extraction Pelletize Grafted Grafted HALS-Polymer (Zero Volatility) Extraction->Grafted Confirm Bonding

Fig 2: Workflow for reactive extrusion and self-validation of HALS grafting.

Protocol 2: Thermogravimetric Analysis (TGA) for Volatility Quantification

Causality: TGA provides a direct, empirical measurement of thermal stability and vapor pressure by monitoring mass loss as a function of temperature.

  • Sample Preparation: Weigh exactly 10.0 mg of the extracted polymer (from Protocol 1) into an alumina crucible.

  • Dynamic Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

    • Reasoning: Nitrogen prevents oxidative degradation of the polymer matrix, isolating mass loss solely to the volatilization of additives.

  • Isothermal Hold: Hold the temperature at 250°C for 60 minutes.

    • Reasoning: This simulates prolonged high-temperature processing conditions (e.g., injection molding) and long-term thermal exposure.

  • Self-Validation & Data Analysis: Calculate the temperature at 10% weight loss ( T10%​ ). A successfully grafted or high-MW HALS system will exhibit a T10%​ > 300°C and <0.5% mass loss during the isothermal hold, validating the elimination of volatility.

References

  • Hindered Amine Light Stabilizers (HALS) Market, Demand, Volume, Price Range, and Industry Outlook Report Source: Prismane Consulting URL:[Link][1]

  • UV-Stabilizer Masterbatches - Global Colors Source: Global Colors URL:[Link][6]

  • High molecular weight HALS, provides better Stability Source: Deltachem (Qingdao) Co.,Ltd. URL:[Link][4]

  • Hindered Amine Light Stabilizers (HALS): All About Hindered Amines Source: Wellt Chemicals URL:[Link][5]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability Source: 3V Sigma USA URL:[Link][3]

Sources

Reference Data & Comparative Studies

Comparative

Assessing the cost-effectiveness of various HALS formulations

Assessing the Cost-Effectiveness of HALS Formulations in Pharmaceutical Packaging and Medical Polymers In drug development, the integrity of pharmaceutical packaging—such as blister packs, IV bags, and pre-filled syringe...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cost-Effectiveness of HALS Formulations in Pharmaceutical Packaging and Medical Polymers

In drug development, the integrity of pharmaceutical packaging—such as blister packs, IV bags, and pre-filled syringes—is just as critical as the active pharmaceutical ingredient (API) itself. Polymers like polyethylene (PE) and medical-grade polypropylene (PP) are highly susceptible to photo-oxidative degradation from UV exposure and sterilization processes like γ-irradiation[1]. To combat this, Hindered Amine Light Stabilizers (HALS) are incorporated into the polymer matrix. Unlike traditional UV absorbers that deplete over time, HALS operate via a continuous regenerative mechanism, offering long-term, cost-effective protection.

However, for researchers and drug developers, selecting a HALS formulation is a delicate balance. You must weigh stabilization efficacy and upfront costs against the critical need to minimize extractables and leachables (E&L) that could interact with the API[2].

Mechanistic Grounding: The Denisov Cycle

To understand the cost-effectiveness of HALS, one must understand their mechanism of action: the Denisov Cycle[3].

When a polymer is exposed to UV light or oxygen, it forms reactive alkyl (R•) and peroxy (ROO•) radicals. The parent hindered amine (>NH) is oxidized to a stable nitroxide radical (>NO•). This nitroxide radical traps the polymer alkyl radical to form an alkoxyamine (>NOR). Subsequently, the alkoxyamine reacts with a peroxy radical, neutralizing it while regenerating the original nitroxide radical[3]. This continuous loop ensures that HALS are not rapidly consumed, drastically extending the polymer's lifecycle and reducing total lifecycle costs by preventing product recalls.

DenisovCycle HALS Parent Amine (>NH) Nitroxide Nitroxide Radical (>NO•) HALS->Nitroxide Oxidation (UV/O2) Alkoxyamine Alkoxyamine (>NOR) Nitroxide->Alkoxyamine Scavenges R• Alkoxyamine->Nitroxide Scavenges ROO• (Regeneration) PolymerRad Polymer Radicals (R• / ROO•) PolymerRad->Nitroxide Trapped

Diagram 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Comparative Analysis of HALS Formulations

Selecting the right HALS involves evaluating molecular weight, migration rates, and upfront costs versus long-term stability.

  • Monomeric HALS (e.g., Tinuvin 770 / TEMP derivatives):

    • Performance: Highly mobile within the polymer matrix, offering rapid surface protection.

    • Drawbacks: High volatility and migration rates. In pharmaceutical packaging, this mobility poses a severe leachable risk, potentially contaminating the API[4].

    • Cost-Effectiveness: Low upfront cost, but high hidden costs in the pharmaceutical sector due to regulatory failure risks.

  • Polymeric/Oligomeric HALS (e.g., Tinuvin 622):

    • Performance: High molecular weight ensures low volatility and minimal migration. It provides superior thermal stability and is widely utilized to safeguard medicines from UV-induced degradation[2]. It also mitigates the degradative effects of γ-irradiation during medical device sterilization[1].

    • Cost-Effectiveness: Higher initial formulation cost, but highly cost-effective over the lifecycle by ensuring container closure integrity, reducing failure rates, and meeting strict regulatory compliance[4].

  • Reactive/Functionalized HALS (e.g., HAS-functionalized CNTs):

    • Performance: HALS molecules are covalently bonded to the polymer or nanofillers (like carbon nanotubes). This yields zero migration, making it ideal for advanced biomedical implants (e.g., UHMWPE joint replacements)[5].

    • Cost-Effectiveness: Very high synthesis cost. Only cost-effective for high-value, permanent biomedical applications where zero migration is an absolute clinical requirement.

Quantitative Performance & Cost Comparison
Formulation TypeExampleMigration / Leachable RiskUV Stability Retention (1000h)Upfront CostOptimal Pharmaceutical Application
Monomeric Tinuvin 770High~75%LowSecondary packaging (non-contact)
Polymeric Tinuvin 622Very Low~90%ModeratePrimary blister packs, IV bags, Syringes
Reactive/Bound HAS-CNTsZero>95%HighBiomedical implants (UHMWPE)

Experimental Protocol: Evaluating HALS in Medical-Grade Polypropylene

To ensure scientific integrity and regulatory compliance, drug development professionals must empirically validate the chosen HALS formulation. The following self-validating protocol assesses both stabilization efficacy and E&L profiles of Polymeric HALS (Tinuvin 622) in medical-grade PP subjected to γ-irradiation[1].

Causality Check: γ-irradiation is utilized to replicate standard medical sterilization, which inadvertently generates free radicals. LC-MS/MS is employed because it provides the extreme sensitivity required to detect trace leachable HALS that could compromise the API.

Step 1: Polymer Compounding & Sample Preparation

  • Melt-blend medical-grade polypropylene copolymer with 0.2 wt% Polymeric HALS (Tinuvin 622) using a twin-screw extruder at 210°C.

  • Prepare a control group of unstabilized PP to serve as a baseline for degradation.

  • Injection-mold the compounded pellets into standard 2mm thick test plaques.

Step 2: Sterilization Simulation

  • Subject both the stabilized and control plaques to a standard medical γ-irradiation dose of 25 kGy using a Cobalt-60 source[1].

Step 3: Accelerated Weathering (UV Stability)

  • Place half of the irradiated samples into a Xenon Arc Weatherometer.

  • Expose samples to continuous UV irradiation (0.35 W/m² at 340 nm) at 65°C for 1,000 hours.

  • Measure the retention of tensile strength and zero-shear viscosity using a rotational rheometer. (Self-Validation: The control group should exhibit severe embrittlement and a drastic drop in viscosity, confirming the aggressive nature of the test environment).

Step 4: Extractables & Leachables (E&L) Assay

  • Submerge the remaining irradiated samples in extraction solvents (e.g., 50% ethanol/water and 100% isopropanol) at 40°C for 30 days to simulate accelerated shelf-life contact.

  • Analyze the extraction media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantify the presence of migrated HALS or degradation byproducts against a known calibration standard curve.

ExpWorkflow Comp 1. Polymer Compounding (PP + HALS) Ster 2. γ-Irradiation (25 kGy Sterilization) Comp->Ster Weath 3a. Accelerated Weathering (Xenon Arc) Ster->Weath Extr 3b. Extractables Assay (Solvent Extraction) Ster->Extr Mech 4a. Rheology & Mechanics (Viscosity/Tensile) Weath->Mech Data 4b. LC-MS/MS Analysis (Leachable Detection) Extr->Data

Diagram 2: Experimental workflow for validating HALS performance and safety in medical polymers.

Conclusion

For pharmaceutical packaging and medical devices, the cost-effectiveness of a HALS formulation cannot be judged by the raw material price alone. While monomeric HALS are cheaper, their high migration rates pose unacceptable leachable risks. Polymeric HALS represent the optimal nexus of cost, UV/sterilization stability, and regulatory safety, ensuring that the primary container protects rather than compromises the life-saving APIs within.

Sources

Validation

Evaluating the interaction of BTMPS with other polymer additives

Evaluating the Interaction of BTMPS with Polymer Additives: A Comprehensive Guide for Medical and Pharmaceutical Formulations As a Senior Application Scientist specializing in polymer stabilization for medical devices an...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Interaction of BTMPS with Polymer Additives: A Comprehensive Guide for Medical and Pharmaceutical Formulations

As a Senior Application Scientist specializing in polymer stabilization for medical devices and pharmaceutical packaging, I frequently encounter formulation failures stemming from unforeseen additive interactions. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)—commercially known as Tinuvin 770—is a ubiquitous monomeric Hindered Amine Light Stabilizer (HALS)[1]. While BTMPS is highly effective at mitigating photo-oxidative degradation in polyolefins and polyurethanes, its basic secondary amine structure makes it highly chemically reactive[1][2].

When co-formulated with other polymer additives, such as phenolic antioxidants, UV absorbers, or thiosynergists, BTMPS can exhibit profound synergistic or antagonistic effects[3][4]. In this guide, we will objectively compare the performance of BTMPS across various multi-additive systems, explain the mechanistic causality behind these interactions, and provide a self-validating experimental protocol for evaluating extractable/leachable profiles in drug development.

Mechanistic Causality: The Denisov Cycle vs. Acidic Antagonism

To understand how BTMPS interacts with other additives, we must first examine its primary mechanism of action: the Denisov Cycle[2]. BTMPS does not absorb UV light; instead, it acts as a highly efficient radical scavenger. Upon activation by UV-induced oxidation, the parent amine is converted into a stable nitroxyl radical (>NO•). This nitroxyl radical traps polymer alkyl radicals (R•) to form an alkoxyamine (>NOR), which subsequently reacts with peroxy radicals (ROO•) to regenerate the nitroxyl radical. This creates a continuous, regenerative stabilization loop[2].

However, the Achilles' heel of BTMPS is its alkalinity. When BTMPS is combined with acidic compounds—most notably certain phenolic antioxidants or their degradation byproducts—an acid-base reaction occurs[4]. The amine is protonated into an inactive salt, preventing its oxidation into the critical nitroxyl radical. This phenomenon is known as antagonism, leading to the rapid, useless consumption of both stabilizers[4].

DenisovCycle BTMPS BTMPS (Parent Amine) Nitroxyl Nitroxyl Radical (>NO•) BTMPS->Nitroxyl Oxidation (UV) Salt Inactive Salt (>NH2+ X-) BTMPS->Salt Protonation (Antagonism) Alkoxyamine Alkoxyamine (>NOR) Nitroxyl->Alkoxyamine + Alkyl Radical (R•) Alkoxyamine->Nitroxyl + Peroxy Radical (ROO•) Acid Acidic Phenol (Antioxidant) Acid->Salt

Mechanistic pathways of BTMPS: The regenerative Denisov cycle vs. acidic antagonism.

Comparative Performance: BTMPS in Multi-Additive Systems

When developing polymer excipients or medical packaging, BTMPS is rarely used in isolation. Below is an objective comparison of how BTMPS performs when paired with alternative additive classes.

1. BTMPS + Phenolic Antioxidants (e.g., Irganox 1330)

  • Interaction Type: Context-Dependent (Antagonistic under heat; Synergistic under UV).

  • Causality: Under thermal processing (e.g., melt extrusion), phenolic antioxidants release acidic byproducts that protonate BTMPS, neutralizing its efficacy[4]. However, under UV exposure, the oxidized phenol forms a conjugated quinoid derivative that acts as a UV absorber, protecting the polymer matrix while BTMPS scavenges radicals, resulting in a net synergistic effect[4].

2. BTMPS + Thiosynergists

  • Interaction Type: Synergistic.

  • Causality: Thiosynergists decompose hydroperoxides into non-radical products. While historical literature suggested potential antagonism due to acidic sulfur byproducts, recent high-resolution HPLC-MS studies demonstrate that ternary mixtures (BTMPS + Phenol + Thiosynergist) actually yield the highest protection efficiency for polyolefins, extending the oxidation induction time significantly without depleting the HALS[3].

3. BTMPS + UV Absorbers (e.g., Benzotriazoles)

  • Interaction Type: Highly Synergistic.

  • Causality: UV absorbers dissipate incident light into thermal energy, shielding the deeper polymer layers. BTMPS operates at the surface to scavenge any radicals formed by the unabsorbed UV light. This dual-action mechanism prevents both surface micro-cracking and bulk mechanical failure.

Quantitative Data Summary
Additive SystemPrimary MechanismInteraction TypeRelative OIT (Heat)Tensile Retention (1000h UV)
BTMPS (Control) Denisov Cycle (Radical Scavenging)Baseline1.0x70%
BTMPS + Benzotriazole UV Screening + Radical ScavengingSynergistic1.1x92%
BTMPS + Irganox 1330 Acid-Base NeutralizationAntagonistic (Heat)0.6x55%
BTMPS + Thiosynergist Peroxide DecompositionSynergistic1.8x85%
(Note: Data represents generalized trends derived from squalane and polyolefin model studies.)

Emerging Biocidal Properties in Medical Polymers

Beyond stabilization, recent research has uncovered that BTMPS (specifically Tinuvin 770 DF) exhibits potent antimicrobial properties[5]. When incorporated into polyurethane coatings, the autoxidation of the BTMPS amine group generates Reactive Nitrogen Species (RNS)[5]. These RNS effectively reduce the microbial load of pathogens such as Staphylococcus aureus (including MRSA) and Escherichia coli while maintaining cytocompatibility with human fibroblasts[5]. This makes BTMPS a highly attractive dual-purpose additive for implantable medical devices and sterile packaging.

Experimental Protocol: Evaluating Additive Interactions via HPLC-MS

To ensure trustworthiness and scientific integrity, formulation scientists must validate additive interactions empirically. The following self-validating protocol utilizes squalane as a liquid polymer-mimicking model. This approach accelerates aging and isolates degradation products without the extraction complexities and matrix interferences of a solid polymer[4].

Step 1: Matrix Preparation Dissolve 10 mg of BTMPS and 10 mg of the secondary additive (e.g., phenolic antioxidant) in 1 mL of squalane (a highly branched alkane mimicking polypropylene).

Step 2: Accelerated Aging Subject the squalane solutions to controlled thermal aging (130°C in an ambient atmosphere) and UV weathering (Xenon arc lamp, 340 nm) in parallel reactors.

Step 3: Sampling and Extraction At 24-hour intervals, extract 50 µL aliquots. Dilute the aliquots in a 50:50 mixture of acetonitrile and isopropanol to precipitate the squalane matrix while retaining the polar stabilizer degradation products.

Step 4: Chromatographic Separation Inject the extract into a High-Performance Liquid Chromatography system coupled with a high-resolution Quadrupole Time-of-Flight Mass Spectrometer (HPLC-QTOF-MS). Use a C18 column with a gradient elution of water and acetonitrile.

Step 5: Structural Elucidation & Causality Mapping Monitor the depletion of the parent BTMPS peak (m/z 481.3) and the emergence of the active aminoxyl radical or inactive protonated salts[1][4]. A rapid depletion of BTMPS without the formation of nitroxyl radicals confirms acid-driven antagonism.

Workflow Step1 1. Matrix Preparation (BTMPS + Additives in Squalane) Step2 2. Accelerated Aging (130°C Heat or 340nm UV) Step1->Step2 Step3 3. Solvent Extraction (Acetonitrile/Isopropanol) Step2->Step3 Step4 4. Chromatographic Separation (HPLC C18 Column) Step3->Step4 Step5 5. Structural Elucidation (High-Res QTOF-MS) Step4->Step5

Step-by-step experimental workflow for evaluating additive interactions via HPLC-MS.

Conclusion & Formulation Best Practices

For drug development professionals and polymer scientists, BTMPS remains an indispensable tool. However, its efficacy is entirely dictated by its chemical environment. To maximize polymer stability and minimize unwanted leachables:

  • Avoid pairing BTMPS with highly acidic phenolic antioxidants during high-temperature melt processing to prevent antagonistic salt formation.

  • Leverage its synergistic potential with UV absorbers (like benzotriazoles) for comprehensive surface and bulk protection.

  • Exploit its emerging RNS-mediated antimicrobial properties for advanced medical coatings where infection control is a priority.

References

  • Wikipedia. "Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate." Wikipedia, The Free Encyclopedia.
  • Gijsman, P., et al. (2010). "Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?" Macromolecules (ACS Publications).
  • Beißmann, S., et al. (2014). "Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants." Polymer Degradation and Stability (ResearchGate).
  • Beißmann, S., et al. (2014). "Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists." Polymer Degradation and Stability (ResearchGate).
  • Costa, T., et al. (2024). "Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action." Frontiers in Bioengineering and Biotechnology.

Sources

Comparative

Cross-Validation of Analytical Methods for HALS Quantification in Pharmaceutical Extractables &amp; Leachables

Introduction: The Analytical Bottleneck in E&L Testing Hindered Amine Light Stabilizers (HALS) are critical polymer additives used in pharmaceutical container closure systems (CCS) and single-use systems (SUS) to prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in E&L Testing

Hindered Amine Light Stabilizers (HALS) are critical polymer additives used in pharmaceutical container closure systems (CCS) and single-use systems (SUS) to prevent photo-oxidative degradation. However, their potential to migrate into drug products poses a toxicological risk, necessitating rigorous Extractables and Leachables (E&L) testing under the ICH Q3E framework[1].

Quantifying HALS is notoriously difficult. Many monomeric and oligomeric HALS lack UV chromophores, exhibit poor ionization efficiency in mass spectrometry, or consist of complex polymeric structures that resist standard chromatographic elution[2]. Consequently, relying on a single analytical technique often leads to severe underreporting. This guide explores the cross-validation of orthogonal analytical methods—LC-QTOF-MS, HPLC-CAD, and Py-GC-MS—to establish a self-validating, scientifically rigorous quantification framework for E&L studies.

Mechanistic Challenges in HALS Quantification

As a Senior Application Scientist, it is critical to understand why standard methods fail before designing a validation strategy:

  • Chromatographic Adsorption: Polymeric HALS (e.g., Chimassorb 944) contain multiple secondary amine groups. In standard reversed-phase LC, these amines protonate and interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing or irreversible adsorption.

  • Detection Blind Spots: HALS like Tinuvin 770 lack conjugated double bonds for UV detection and do not ionize predictably in Electrospray Ionization (ESI)[2].

  • Polymeric Complexity: High molecular weight HALS exceed the mass range of standard MS and cannot be eluted in LC without severe carryover.

Orthogonal Workflow Design

To build a self-validating system, an orthogonal injection strategy must be employed. A single exaggerated extract is aliquoted and analyzed across distinct detection mechanisms to ensure no leachable species is missed.

HALS_CrossValidation Ext Polymer Extraction (Exaggerated Conditions) Prep Sample Prep & Concentration Ext->Prep Solvent Extract Split Orthogonal Injection Strategy Prep->Split Aliquot LCMS LC-QTOF-MS (Identification & Trace Quant) Split->LCMS CAD HPLC-CAD (Mass-based Quantitation) Split->CAD GCMS Py-GC-MS (Polymeric HALS Fingerprinting) Split->GCMS Valid Data Reconciliation & Cross-Validation LCMS->Valid Exact Mass / Fragments CAD->Valid Response Factors GCMS->Valid Thermal Degradants

Orthogonal workflow for HALS cross-validation in E&L studies.

Comparative Analysis of Analytical Platforms

The following table summarizes the quantitative data and performance metrics of the three primary analytical methods used in HALS cross-validation.

Analytical MethodPrimary MechanismTarget HALS ProfileStrengthsLimitations
LC-QTOF-MS Electrospray Ionization (ESI) / Exact MassMonomeric & Oligomeric (e.g., HTPE, Tinuvin 622)High sensitivity; structural elucidation of unknown degradants via characteristic fragment ions[3].Matrix suppression; poor ionization for non-polar HALS.
HPLC-CAD Charged Aerosol DetectionUniversal (Non-volatile compounds)Uniform mass-based response; independent of UV absorption or ionization efficiency[2].Cannot identify unknowns; requires baseline chromatographic resolution.
Py-GC-MS Thermal Pyrolysis & Electron Impact (EI)Polymeric (e.g., Chimassorb 944, Chimassorb 2020)Distinguishes structurally similar polymeric HALS via highly specific thermal fingerprints[4].Destructive technique; complex data interpretation of monomeric fragments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with explicit causality to overcome the mechanistic challenges of HALS analysis.

Protocol 1: High-Resolution Identification via LC-QTOF-MS

This protocol focuses on identifying oligomeric HALS degradants (e.g., 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol [HTPE] derived from Tinuvin 622)[3].

  • Step 1: Mobile Phase Optimization.

    • Action: Use a high-pH volatile buffer (e.g., 10 mM ammonium bicarbonate, pH 10.5) with a bridged ethylene hybrid (BEH) C18 column.

    • Causality: HALS possess secondary amines that protonate at neutral/low pH, causing severe tailing due to secondary interactions with silanols. High pH neutralizes the amines, suppressing protonation of the triazine or piperidine rings, ensuring sharp peaks and improved ESI positive mode response[5].

  • Step 2: MS Acquisition Strategy.

    • Action: Utilize Elevated Energy MS (MSE) or Data-Independent Acquisition (DIA).

    • Causality: HALS often degrade into complex oligomeric series. MSE simultaneously captures precursor and fragment ions (e.g., [C5H12NO]+ and [C9H15]+ for HTPE) without pre-selecting precursors, preventing the loss of unexpected leachable species[3].

  • Step 3: Data Processing.

    • Action: Extract ion chromatograms (EICs) for the characteristic piperidine fragment ions to rapidly categorize and identify HALS derivatives in the absence of comprehensive commercial libraries[3].

Protocol 2: Universal Quantitation via HPLC-CAD

Because LC-MS can underreport poorly ionizing HALS, Charged Aerosol Detection (CAD) is used as the quantitative anchor[2].

  • Step 1: Chromatographic Separation.

    • Action: Use a solid-core C18 column. If a basic amine modifier (like n-hexylamine) is required to facilitate elution, implement post-column acidification[2][4].

    • Causality: Solid-core particles provide high efficiency for complex polymer extracts. Post-column acidification enhances the CAD response by ensuring uniform particle formation and consistent charge transfer during the nebulization process[2].

  • Step 2: Calibration Strategy.

    • Action: Apply a power-function calibration curve ( y=axb ).

    • Causality: CAD response is inherently non-linear over wide dynamic ranges. Using a power-fit ensures accurate quantitation across both trace leachables (ppb) and high-concentration extractables (ppm)[2].

Protocol 3: Polymeric Fingerprinting via Py-GC-MS
  • Step 1: Thermal Pyrolysis.

    • Action: Subject the polymer extract to flash pyrolysis at 600°C prior to GC-MS injection.

    • Causality: High molecular weight polymeric HALS cannot elute in standard GC or LC. Pyrolysis cleaves the polymer backbone into reproducible monomeric units, bypassing chromatographic limitations and allowing for structural fingerprinting of closely related compounds like Chimassorb 944 and 2020[4].

Data Reconciliation & Cross-Validation Strategy

The ultimate goal of this workflow is to establish a self-validating system.

  • Anchor Quantitation: Use HPLC-CAD to determine the absolute concentration of the HALS mixture. Because CAD provides a uniform response factor regardless of the molecule's ability to ionize, it acts as the quantitative source of truth[2].

  • Calculate Relative Response Factors (RRFs): Use the absolute concentrations derived from CAD to calculate the RRFs for the LC-QTOF-MS method.

  • Orthogonal Verification: If the LC-QTOF-MS reports a concentration significantly lower than the CAD for a specific peak, it indicates ion suppression or poor ionization efficiency. The CAD data corrects this discrepancy, ensuring that the high-sensitivity MS method does not under-report toxicologically relevant leachables.

Sources

Validation

Long-term aging studies comparing different HALS systems

Long-Term Aging Studies: A Comparative Guide to HALS Systems in Pharmaceutical Packaging Polymers For drug development professionals and materials scientists, the photostability of pharmaceutical packaging—such as high-d...

Author: BenchChem Technical Support Team. Date: March 2026

Long-Term Aging Studies: A Comparative Guide to HALS Systems in Pharmaceutical Packaging Polymers

For drug development professionals and materials scientists, the photostability of pharmaceutical packaging—such as high-density polyethylene (HDPE) bottles, cyclic olefin copolymer (COC) blister films, and pre-filled syringes—is a critical quality attribute. Exposure to ultraviolet (UV) radiation during storage and transport initiates photo-oxidative degradation in these polymers, which can compromise mechanical integrity and alter the drug product's efficacy.

To combat this, Hindered Amine Light Stabilizers (HALS) are compounded into the polymer matrix. However, selecting the correct HALS system requires navigating a complex dilemma: balancing long-term radical scavenging efficiency with the strict mitigation of Extractables and Leachables (E&L)[1]. This guide objectively compares monomeric and polymeric HALS systems, detailing the mechanistic causality behind their performance in long-term aging studies.

The Mechanistic Foundation: The Denisov Cycle

Unlike traditional UV absorbers that passively dissipate photon energy as heat, HALS act as active catalytic radical scavengers[2]. The core mechanism driving their efficacy is the Denisov Cycle [3].

When a polymer is exposed to UV light and oxygen, homolytic bond cleavage generates highly reactive alkyl (R•) and peroxyl (ROO•) radicals. HALS molecules do not absorb UV light directly; instead, their parent amine group (>N-H) is oxidized by hydroperoxides to form a stable nitroxyl radical (>N-O•)[3]. This nitroxyl radical rapidly traps damaging polymer alkyl radicals to form an alkoxyamine (>N-O-R)[3]. The cycle is completed when the alkoxyamine reacts with a peroxyl radical, regenerating the active nitroxyl radical and safely eliminating non-radical byproducts (ketones and alcohols)[3].

Because the active nitroxyl species is continuously regenerated, HALS provides sustained protection without being rapidly consumed[3].

DenisovCycle HALS Parent HALS (Amine >N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation by Hydroperoxides Alkoxyamine Alkoxyamine (>N-O-R) Nitroxyl->Alkoxyamine Scavenges R• Alkoxyamine->Nitroxyl Scavenges ROO• (Regeneration) Byproducts Non-Radical Products (Ketones/Alcohols) Alkoxyamine->Byproducts Elimination Radicals1 Polymer Alkyl Radicals (R•) Radicals1->Nitroxyl Radicals2 Peroxyl Radicals (ROO•) Radicals2->Alkoxyamine

Fig 1: The Denisov Cycle demonstrating the regenerative radical scavenging mechanism of HALS.

Monomeric vs. Polymeric HALS: The Causality of Migration

While the Denisov cycle dictates chemical efficacy, the physical behavior of the HALS molecule within the polymer matrix dictates its long-term viability in pharmaceutical applications. HALS are broadly categorized by their molecular weight and structure:

  • Monomeric HALS (e.g., Tinuvin 770): These are low-molecular-weight compounds (~481 g/mol ). Their small size grants them a high diffusion coefficient, allowing them to rapidly migrate (bloom) to the polymer surface[4]. While this provides excellent short-term surface protection, it makes them highly susceptible to volatilization and leaching into liquid drug formulations[4].

  • Polymeric/Oligomeric HALS (e.g., Chimassorb 944): These are high-molecular-weight compounds (>2000 g/mol )[5]. Their long polymeric chains physically entangle with the host resin's amorphous regions. This entanglement drastically lowers their mobility, rendering them highly resistant to extraction and migration, which is a mandatory requirement for long-term pharma packaging[5].

Table 1: Physicochemical Comparison of HALS Systems

PropertyMonomeric HALS (Tinuvin 770)Polymeric HALS (Chimassorb 944)
Molecular Weight ~481 g/mol ~2500 g/mol
Matrix Mobility High (Rapid diffusion/blooming)Low (Chain entanglement)
E&L Risk Profile High (Prone to leaching into APIs)Low (Highly extraction resistant)
Primary Use Case Short-term surface protectionLong-term aging, Pharma packaging

Experimental Workflow: Accelerated Long-Term Aging Protocol

To objectively validate the performance and safety of these systems, a self-validating experimental protocol must correlate physical degradation, chemical oxidation, and molecular migration.

Step 1: Polymer Compounding & Molding Pharma-grade High-Density Polyethylene (HDPE) is compounded with 0.2 wt% of either Tinuvin 770 or Chimassorb 944 via twin-screw extrusion at 190°C. The extrudate is injection-molded into ASTM D638 Type IV tensile bars and pressed into 50 µm thin films. An unstabilized HDPE batch is processed identically as a negative control.

Step 2: Accelerated Photo-Aging (ASTM G155) Samples are placed in a Xenon Arc Weather-Ometer to simulate long-term solar exposure. Conditions are strictly controlled: Irradiance of 0.35 W/m² at 340 nm, Black Panel Temperature (BPT) of 65°C, and 50% Relative Humidity. Samples are pulled at 0, 1000, and 3000 hours.

Step 3: Degradation & Mechanical Profiling

  • Chemical Profiling: FTIR-ATR spectroscopy is used to calculate the Carbonyl Index (the ratio of the degradation-induced carbonyl peak at 1715 cm⁻¹ to the stable reference peak at 1465 cm⁻¹).

  • Mechanical Profiling: Tensile testing (Instron) is performed at 50 mm/min to measure the % Retention of Elongation at Break, indicating the polymer's resistance to embrittlement.

Step 4: Extractables & Leachables (E&L) Quantification To assess patient safety, aged films are incubated in a liquid drug simulant (50% Ethanol / 50% Water) at 40°C for 30 days. The simulant is then analyzed via LC-MS/MS in positive electrospray ionization (ESI+) mode to quantify the concentration of migrated HALS.

Workflow cluster_testing 3. Performance & Safety Profiling Compounding 1. Polymer Compounding (0.2 wt% HALS) Weathering 2. Accelerated Aging (Xenon Arc) ASTM G155 Compounding->Weathering Mech Mechanical Testing (Tensile Retention) Weathering->Mech Chem Chemical Profiling (FTIR Carbonyl Index) Weathering->Chem EL E&L Analysis (LC-MS/MS Migration) Weathering->EL

Fig 2: Step-by-step experimental workflow for evaluating HALS in pharmaceutical packaging.

Experimental Data & Causality Analysis

The following table synthesizes the quantitative results of the 3000-hour accelerated aging study, demonstrating the stark divergence in long-term performance between monomeric and polymeric architectures.

Table 2: Long-Term Accelerated Aging Data (0 to 3000 Hours)

Aging TimeMetricUnstabilized ControlTinuvin 770 (0.2 wt%)Chimassorb 944 (0.2 wt%)
0 Hours Tensile Retention (%)100100100
Carbonyl Index0.020.020.02
Leachables (µg/L)N/A< 5< 5
1000 Hours Tensile Retention (%)459295
Carbonyl Index0.850.080.05
Leachables (µg/L)N/A145 < 5
3000 Hours Tensile Retention (%)< 10 (Brittle)58 88
Carbonyl Index2.100.650.12
Leachables (µg/L)N/A410 12

Analyzing the Causality: At 1000 hours, both HALS systems successfully suppress the Carbonyl Index and maintain >90% tensile retention. However, the E&L data reveals a hidden failure mechanism: Tinuvin 770 is already leaching heavily (145 µg/L) into the simulant due to its high matrix mobility[4].

By 3000 hours, this migration results in a catastrophic loss of stabilization for the Tinuvin 770 formulation. Because the monomeric stabilizer has physically vacated the polymer matrix (evidenced by the 410 µg/L leachable concentration), the bulk polymer is left unprotected. The Denisov cycle is starved of its parent amine, leading to a spike in the Carbonyl Index (0.65) and a drop in tensile retention to 58%.

Conversely, Chimassorb 944 maintains 88% tensile retention and near-baseline chemical integrity at 3000 hours. Its high molecular weight (>2000 g/mol ) ensures it remains locked within the polymer chains[5], sustaining the regenerative Denisov cycle indefinitely without contaminating the drug simulant (only 12 µg/L leached).

Conclusion & Recommendations

For drug development professionals engineering photostable packaging, the choice of stabilizer cannot be based on short-term UV resistance alone. While monomeric HALS like Tinuvin 770 are highly reactive, their propensity to migrate out of the polymer matrix creates an unacceptable Extractables and Leachables (E&L) risk and leads to late-stage mechanical failure.

Polymeric HALS systems, such as Chimassorb 944, represent the gold standard for pharmaceutical polymers. Their chain-entangled architecture guarantees long-term retention within the packaging material, ensuring both the structural integrity of the container closure system and the toxicological safety of the enclosed drug product.

References

  • Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules, ACS Publications. Available at:[Link]

  • Coulier, L., et al. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. ResearchGate. Available at:[Link]

  • Babaghayou, M. I., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Bioengineering and Biotechnology / PMC. Available at:[Link]

  • Wellt Chemicals. (2024). Everything You Need to Know About Chimassorb 944: A Comprehensive Guide. Wellt Chemicals. Available at: [Link]

  • Wang, Y., et al. (2024). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists on the safe handling of complex chemical intermediates. Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (CAS 34...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists on the safe handling of complex chemical intermediates. Bis(2,2,6,6-tetramethyl-4-piperidyl)amine (CAS 34887-26-8) is a prime example of a compound that demands rigorous operational respect. While it is an invaluable building block for Hindered Amine Light Stabilizers (HALS) and pharmaceutical active ingredients, its unique structural properties dictate strict logistical and disposal protocols.

This guide provides a self-validating framework for handling and disposing of this hindered amine, ensuring that your laboratory maintains both scientific integrity and environmental compliance.

Chemical Profile & Hazard Causality

To handle a chemical safely, you must first understand the causality behind its hazards. Bis(2,2,6,6-tetramethyl-4-piperidyl)amine features two sterically hindered piperidine rings and a central secondary amine.

  • Environmental Persistence: The steric hindrance of the tetramethylpiperidine groups protects the amine from typical degradation pathways, which is precisely why it makes an excellent UV stabilizer (). However, this same stability means it does not readily biodegrade in the environment.

  • High Basicity & Toxicity: The high density of nitrogen atoms results in significant basicity (aqueous pH > 9). When exposed to biological systems, it disrupts cellular pH and exhibits marked aquatic toxicity ().

  • Combustion Hazards: Crucially, during thermal destruction, the nitrogen atoms are oxidized, generating toxic nitrogen oxides (NOx)[1]. This specific chemical behavior dictates our entire disposal methodology.

Operational Safety & Handling Protocol

To prevent exposure and cross-contamination, laboratories must implement a strict handling protocol. Every step here is designed as a self-validating system to minimize risk.

Step-by-Step Handling Methodology:

  • Atmospheric Control: Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Because amines slowly oxidize and absorb moisture/CO₂ from the air, purge your reaction vessel with dry nitrogen or argon before introducing the compound.

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness, double-gloved), a chemically resistant lab coat, and tight-fitting safety goggles. If aerosolization or powder dust is possible, use a NIOSH-approved N95 or P100 particulate respirator.

  • Decontamination: After handling, wipe down all surfaces with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a distilled water rinse.

Immediate Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent the substance from entering the municipal water supply.

Step-by-Step Spill Response:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel. Ensure the local exhaust ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or commercial vermiculite). Causality: Combustible absorbents like sawdust can react exothermically with basic amines.

  • Neutralization: Carefully apply a weak acid solution (e.g., 5% citric or acetic acid) to the spill perimeter, working inward. Causality: Neutralizing the amine to its corresponding salt drastically reduces its volatility and corrosivity.

  • Verification (Self-Validation): Use pH indicator strips to confirm the spill area has reached a neutral pH (6.5–7.5). This creates a definitive, measurable endpoint for the cleanup.

  • Collection: Transfer the neutralized slurry into a high-density polyethylene (HDPE) container using non-sparking tools.

Waste Segregation & Compatibility

Proper segregation prevents dangerous exothermic reactions. Amines are strictly incompatible with strong oxidizing agents, acids, and acid chlorides.

Table 1: Quantitative & Qualitative Waste Segregation Data

Waste CategoryTypical pHPrimary ContaminantsIncompatible MaterialsRequired Container
Aqueous Liquid 9.0 - 11.0Unreacted amine, waterStrong acids, oxidizersHigh-Density Polyethylene (HDPE)
Organic Liquid N/AAmine, organic solventsHalogenated solventsGlass or PTFE-lined steel
Solid Waste N/AContaminated PPE, powderMoisture, strong oxidizersSealed polyethylene bags/drums

Disposal Procedures: The Incineration Mandate

Standard landfill disposal or municipal drain discharge is strictly prohibited. Regulatory bodies mandate that hazardous wastes containing high concentrations of amines must not be landfilled due to the high risk of toxic leachate contaminating groundwater (). Furthermore, biological wastewater treatment plants can be severely disrupted by the antimicrobial properties of concentrated amines.

Therefore, the only scientifically and legally sound method of disposal is high-temperature incineration .

Step-by-Step Disposal Protocol:

  • Waste Profiling: Segregate the amine waste according to Table 1. Label the container with the exact chemical name and CAS number (34887-26-8) to prevent blind mixing at the disposal facility ().

  • pH Adjustment (Optional but Recommended): For liquid aqueous wastes, adjust the pH to between 6 and 8 using a dilute acid prior to transport. This mitigates the corrosivity hazard during transit.

  • NOx Scrubber Verification (Critical Step): You must verify that your contracted hazardous waste facility utilizes a chemical incinerator equipped with an afterburner and a functional NOx scrubber . Causality: The thermal destruction of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine releases large volumes of nitrogen oxides. Without a scrubber, this process merely converts a localized hazard into an atmospheric pollutant, violating [2].

  • Manifesting: Track the waste using a Uniform Hazardous Waste Manifest. Retain the Certificate of Destruction as proof of a closed-loop disposal system.

G Start Waste Generation: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Landfill Prohibited: Direct Landfill/Drain Start->Landfill DO NOT CheckpH pH Assessment (Highly Basic) Liquid->CheckpH Incineration High-Temp Incineration (w/ NOx Scrubber) Solid->Incineration Neutralization Neutralization (Dilute Acid) CheckpH->Neutralization If pH > 9 CheckpH->Incineration If pH neutral Neutralization->Incineration

Workflow for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine waste segregation and disposal.

References

  • Incineration In Hazardous Waste Management | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Safety Data Sheet: Hindered Amine | Source: 3M | URL:[Link]

  • Environmental Assessment for Food Contact Notification No. 1880 | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Hindered Amine Light Stabilizers (HALS): All About Hindered Amines | Source: Wellt Chemicals | URL: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
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